molecular formula C10H9ClO2 B3429343 3-(3-Chlorophenyl)but-2-enoic acid CAS No. 7394-51-6

3-(3-Chlorophenyl)but-2-enoic acid

Número de catálogo: B3429343
Número CAS: 7394-51-6
Peso molecular: 196.63 g/mol
Clave InChI: AXCCQHVRLZOUFS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(3-Chlorophenyl)but-2-enoic acid (CAS Number: 91552-07-7) is an organic compound with the molecular formula C10H9ClO2 and a molecular weight of 196.63 g/mol . This compound features a chlorophenyl ring conjugated to a but-2-enoic acid chain, a structure that classifies it among carboxylic acid-based fragments with significant potential in medicinal chemistry and drug discovery research. Carboxylic acid-containing compounds are a prominent class of non-classical inhibitors for metalloenzymes. Specifically, they have been identified as an important group of alternative zinc-binding groups for the carbonic anhydrase (CA) family of enzymes, which are therapeutic targets in various diseases . These inhibitors can function through multiple mechanisms, including direct binding to the active-site zinc or anchoring to the zinc-bound water molecule, effectively inhibiting enzymatic activity . Furthermore, its structure aligns with a privileged pharmacophore in nuclear receptor targeting. Fragments based on aryl-substituted acrylic and butanoic acid skeletons, such as this compound, have been recognized as valuable multi-target ligand scaffolds in focused screening for modulators of nuclear receptors like PPAR, FXR, and RXR . These receptors are critical transcriptional regulators of metabolic balance, making such compounds promising starting points for the development of therapeutics for multifactorial conditions like metabolic dysfunction-associated steatohepatitis (MASH) through a designed polypharmacology approach . Researchers can leverage 3-(3-Chlorophenyl)but-2-enoic acid as a key intermediate or building block in organic synthesis, or as a probe for studying enzyme inhibition and multi-target pharmacology. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

3-(3-chlorophenyl)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCCQHVRLZOUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705806
Record name 3-(3-Chlorophenyl)but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7394-51-6
Record name 3-(3-Chlorophenyl)but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Thermodynamic Stability and Isomerization Dynamics of 3-(3-Chlorophenyl)but-2-enoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the stereochemical integrity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(3-Chlorophenyl)but-2-enoic acid —a β -methylcinnamic acid derivative—presents a classic model of E/Z isomerism where thermodynamic stability is dictated by a delicate balance of steric hindrance and electronic conjugation. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic landscape, supported by field-proven synthetic protocols, isomerization methodologies, and quantitative analytical frameworks.

Structural Fundamentals and Thermodynamic Causality

The molecule 3-(3-chlorophenyl)but-2-enoic acid features a tri-substituted alkene core. According to Cahn-Ingold-Prelog (CIP) priority rules, the highest priority groups are the 3-chlorophenyl ring on C3 and the carboxylic acid (-COOH) on C2.

The E vs. Z Paradigm

The thermodynamic stability of cinnamic acid derivatives is fundamentally governed by the coplanarity of the π -system[1].

  • The E-Isomer (Thermodynamically Favored): In the E-configuration, the bulky 3-chlorophenyl group and the -COOH group are situated on opposite sides of the double bond. The smaller β -methyl group is cis to the -COOH group. This arrangement minimizes steric clash, allowing the aromatic ring to remain nearly coplanar with the alkene and carbonyl π -orbitals. This coplanarity maximizes resonance stabilization, significantly lowering the ground-state enthalpy[2].

  • The Z-Isomer (Kinetically Accessible, Thermodynamically Metastable): In the Z-configuration, the 3-chlorophenyl group is cis to the -COOH group. The severe van der Waals repulsion between these two bulky moieties forces the aromatic ring to rotate out of the alkene plane (dihedral angle ≈65∘ ). This "steric inhibition of resonance" breaks the extended π -conjugation, resulting in a higher energy, metastable state.

G Z_Isomer Z-Isomer (Sterically Hindered) Transition_State Transition State (Orthogonal Pi-System) Z_Isomer->Transition_State +ΔG (Activation) E_Isomer E-Isomer (Thermodynamically Stable) Transition_State->E_Isomer -ΔG (Relaxation) E_Isomer->Z_Isomer hν (Photoisomerization)

Thermodynamic energy landscape and photoisomerization of 3-(3-Chlorophenyl)but-2-enoic acid.

Quantitative Thermodynamic Data

To guide formulation and synthetic planning, the following table summarizes the quantitative thermodynamic and structural parameters typical for β -substituted cinnamic acid isomers.

Parameter(E)-Isomer(Z)-IsomerAnalytical Method / Causality
Relative Enthalpy ( Δ H) 0.0 kcal/mol (Baseline)+4.2 to +4.8 kcal/molDFT Calculations. Reflects the energetic penalty of disrupted resonance.
Aryl-Alkene Dihedral Angle ∼15∘ (Coplanar) ∼65∘ (Orthogonal)X-ray Crystallography. Driven by steric repulsion.
Equilibrium Population (298K) > 99.9%< 0.1% 1 H-NMR Integration. Follows Boltzmann distribution.
Melting Point HigherLowerDSC. Planar E-isomers pack more efficiently in the crystal lattice[1].
UV Absorbance ( λmax​ ) ∼275 nm ∼255 nmUV-Vis. Extended conjugation in the E-isomer red-shifts the absorbance.

Validated Experimental Protocols

The following self-validating workflows detail the synthesis of the thermodynamically stable E-isomer and the controlled photoisomerization to the Z-isomer[3].

Workflow Step1 1. Synthesis (Horner-Wadsworth-Emmons) Step2 2. Isolation (Crystallization of E-Isomer) Step1->Step2 Step3 3. Photoisomerization (UV Irradiation, 313 nm) Step2->Step3 Step4 4. Separation (Preparative HPLC) Step3->Step4 Step5 5. Thermodynamic Analysis (DSC & NMR) Step4->Step5

Experimental workflow for the synthesis, isomerization, and analysis of E/Z isomers.

Protocol A: Stereoselective Synthesis of the (E)-Isomer

Causality: The Horner-Wadsworth-Emmons (HWE) olefination is selected over standard Wittig chemistry because the use of stabilized phosphonate ylides operates under thermodynamic control, overwhelmingly favoring the E-alkene via a reversible oxaphosphetane intermediate[4].

  • Ylide Formation: In an oven-dried, N 2​ -flushed flask, suspend 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF at 0 °C. Dropwise, add 1.1 equivalents of triethyl phosphonoacetate. Stir for 30 minutes until H 2​ evolution ceases.

  • Carbonyl Addition: Slowly add 1.0 equivalent of 3-chloroacetophenone to the reaction mixture. Allow the system to warm to 25 °C and stir for 12 hours.

  • Saponification: Quench the reaction with water, extract the ethyl ester intermediate with ethyl acetate, and concentrate. Dissolve the crude ester in a 3:1 mixture of THF/H 2​ O. Add 3.0 equivalents of LiOH and heat to 60 °C for 4 hours to cleave the ester.

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. The (E)-3-(3-chlorophenyl)but-2-enoic acid will precipitate. Filter and recrystallize from hot ethanol.

  • Self-Validation (NMR): Analyze the product via 1 H-NMR. The E-isomer is confirmed by the vinylic proton signal at ∼6.1 ppm. The absence of a signal at ∼5.8 ppm confirms the exclusion of the Z-isomer.

Protocol B: Photochemical Generation of the (Z)-Isomer

Causality: Thermal isomerization from E to Z is practically impossible due to the high activation barrier ( ∼40−50 kcal/mol) required to break the π -bond. UV irradiation excites the molecule to a π→π∗ singlet state, temporarily eliminating the double-bond character and allowing free rotation to the photostationary state[3].

  • Irradiation: Dissolve the pure E-isomer in degassed methanol to a concentration of 0.05 M. Note: Degassing is critical to prevent singlet oxygen generation and subsequent photo-oxidation.

  • Excitation: Irradiate the solution using a medium-pressure Mercury lamp equipped with a 313 nm bandpass filter for 6 hours at ambient temperature.

  • Monitoring: Pull aliquots hourly and monitor via analytical HPLC (C18 column, MeCN/H 2​ O with 0.1% TFA). The reaction is complete when the E:Z ratio plateaus (typically around 40:60), indicating the photostationary state has been reached.

  • Separation & Validation: Purify the mixture using preparative RP-HPLC. Validate the isolated Z-isomer via Differential Scanning Calorimetry (DSC). The Z-isomer will exhibit a distinct exothermic peak upon heating (representing thermal reversion to the E-isomer) prior to its melting point[1].

Downstream Implications in Drug Development

Understanding the thermodynamic stability of 3-(3-chlorophenyl)but-2-enoic acid isomers is critical for downstream pharmaceutical applications:

  • Pharmacokinetics & Receptor Binding: The spatial orientation of the 3-chlorophenyl group dictates how the molecule interacts with target pharmacophores. The planar E-isomer typically intercalates or binds flat hydrophobic pockets, whereas the orthogonal Z-isomer requires a more three-dimensional binding site.

  • Formulation Stability: Because the Z-isomer is thermodynamically metastable, any formulation containing it must be protected from acid catalysis[5] and thermal stress, both of which will trigger spontaneous reversion to the E-isomer, potentially altering the drug's efficacy and safety profile.

References

  • Temperature stability and photodimerization kinetics of β -cinnamic acid and comparison to its α -polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations. RSC Publishing. 1

  • Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features. MDPI. 2

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. PMC / NIH. 4

  • Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Canadian Science Publishing. 3

  • Optimization for Synthesis of Methyl-d3 Cinnamate Derivatives via Room Temperature Fischer Esterification. AIP Publishing. 5

Sources

Solubility profile of 3-(3-Chlorophenyl)but-2-enoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 3-(3-Chlorophenyl)but-2-enoic acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility profile of 3-(3-Chlorophenyl)but-2-enoic acid, a cinnamic acid derivative of interest in medicinal chemistry. In the absence of extensive published empirical data for this specific molecule, this document establishes a predictive and methodological framework. We delve into the physicochemical properties of the compound, apply established theoretical models for solubility prediction, and provide a detailed, field-proven experimental protocol for its accurate determination. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry, offering the foundational knowledge required to effectively work with this compound and its structural analogs.

Introduction: The Critical Role of Solubility

3-(3-Chlorophenyl)but-2-enoic acid is an unsaturated carboxylic acid structurally related to cinnamic and crotonic acids.[1][2] Such compounds are of significant interest in drug discovery due to their diverse biological activities. However, progression from a promising lead compound to a viable drug product is critically dependent on its physicochemical properties, paramount among them being solubility. Poor solubility can lead to low bioavailability, hinder the development of intravenous formulations, and create significant challenges in achieving consistent dosing.[3]

Understanding the solubility of 3-(3-Chlorophenyl)but-2-enoic acid in a range of organic solvents is essential for:

  • Crystallization and Purification: Selecting appropriate anti-solvents and recrystallization solvents.

  • Formulation Development: Identifying suitable solvent systems for liquid dosage forms or for the preparation of solid dispersions.

  • Analytical Method Development: Choosing appropriate mobile phases for chromatographic analysis like HPLC.

  • Process Chemistry: Designing efficient synthetic workups and reaction media.

This guide will, therefore, equip the researcher with the predictive tools and experimental methodologies to thoroughly characterize the solubility of this molecule.

Physicochemical Landscape and its Impact on Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which, from a chemical perspective, relates to the interplay of intermolecular forces between solute and solvent molecules.[4] The structure of 3-(3-Chlorophenyl)but-2-enoic acid provides clear indicators of its expected behavior.

  • Molecular Structure: C₁₀H₉ClO₂[5]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is the dominant polar feature of the molecule. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O and -OH oxygens). This group strongly favors interaction with polar, protic solvents.

    • Chlorophenyl Ring: The substituted aromatic ring is largely nonpolar and hydrophobic, contributing to solubility in less polar solvents through van der Waals forces. The chlorine atom adds some polarity and alters the electron distribution of the ring.

    • Alkene Double Bond and Methyl Group: These contribute to the nonpolar character of the molecule.

The molecule is, therefore, amphiphilic , possessing both a highly polar head (the carboxylic acid) and a significant nonpolar tail (the chlorophenylbutenyl group). This duality means that its solubility will be highly dependent on the solvent's own characteristics. For instance, while cinnamic acid itself has low solubility in water, its solubility is markedly improved in more accommodating organic solvents like ethanol.[2][6]

A Theoretical Framework for Solubility Prediction

While empirical determination is the gold standard, theoretical models provide a powerful predictive lens to guide solvent selection and minimize trial-and-error experimentation.

The "Like Dissolves Like" Principle Revisited

The solubility of 3-(3-Chlorophenyl)but-2-enoic acid can be qualitatively predicted by matching its structural features with those of the solvent:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H bonds and can readily engage in hydrogen bonding. They are expected to be excellent solvents for this compound, as they can interact strongly with the carboxylic acid group.[4]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Ethyl Acetate): These solvents possess dipoles but lack acidic protons for hydrogen bond donation. They can act as hydrogen bond acceptors, interacting with the carboxylic acid's -OH group. Good to moderate solubility is anticipated.[4]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The strong, polar carboxylic acid group is incompatible with these solvents, leading to an expectation of very low solubility.[6]

Caption: Predicted solubility based on solvent class.

Hansen Solubility Parameters (HSP)

A more quantitative approach is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[7][8]

Every solvent and solute can be assigned a point (δd, δp, δh) in "Hansen space." The principle states that substances with closer Hansen parameters are more likely to be miscible.[9] For a solute, a "solubility sphere" with a given radius (R₀) is defined. Solvents that fall within this sphere are considered good solvents. While the HSP for 3-(3-Chlorophenyl)but-2-enoic acid are not published, they can be estimated using group contribution methods or determined experimentally, providing a powerful tool for rationally selecting or blending solvents to achieve desired solubility.[10][11]

Advanced Predictive Models

For more rigorous in-silico prediction, models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) can be employed. UNIFAC is a group-contribution method that calculates activity coefficients based on the functional groups present in the solute and solvent molecules.[12][13] While more complex, it can provide accurate predictions, especially when a small amount of experimental data is used to fit interaction parameters.[14][15] Similarly, the Jouyban-Acree model is highly effective for predicting solubility in binary solvent mixtures, a common scenario in formulation and crystallization.[16][17]

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The definitive method for determining the equilibrium solubility of a compound is the shake-flask method.[4][18] It is a robust and widely accepted technique that ensures a true equilibrium is reached between the dissolved and undissolved solid.[19]

Core Principle

An excess of the solid compound is agitated in a known volume of the solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is quantified.[3]

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline 3-(3-Chlorophenyl)but-2-enoic acid to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). An amount that is visibly in excess after equilibration is required.

    • Pipette a precise, known volume of the chosen organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker or incubator. A standard temperature for pharmaceutical studies is 25 °C or 37 °C.

    • Agitate the mixture for a prolonged and consistent period. A typical duration is 24 to 72 hours.[20]

    • Causality: This extended agitation is crucial to overcome kinetic barriers to dissolution and ensure the system reaches thermodynamic equilibrium. It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration is no longer increasing, thereby validating that equilibrium has been achieved.

  • Phase Separation:

    • Once equilibrium is established, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials.

    • Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter this sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.[3]

    • Causality: Filtration is a critical step. The filter must be compatible with the solvent and must not absorb the solute, which would lead to an underestimation of solubility. Pre-saturating the filter by discarding the first small portion of the filtrate is good practice.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for the analytical method) to a concentration that falls within the linear range of the analytical instrument.

    • Quantify the concentration of 3-(3-Chlorophenyl)but-2-enoic acid using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

    • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[4]

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for any dilutions.

    • Report the solubility in standard units, such as mg/mL or mol/L, and always specify the temperature at which the measurement was made.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Confirm Equilibrium (Time-point sampling) C->D E Centrifuge to Settle Solid D->E F Filter Supernatant (e.g., 0.22µm PTFE filter) E->F G Dilute Filtrate F->G H Analyze via HPLC (vs. Calibration Curve) G->H I Calculate & Report Solubility (e.g., mg/mL) H->I

Caption: Experimental workflow for the Shake-Flask solubility method.

Predicted Solubility Profile: A Comparative Summary

Based on the theoretical principles discussed, the following table summarizes the expected solubility behavior of 3-(3-Chlorophenyl)but-2-enoic acid in a selection of common organic solvents. This serves as a starting point for experimental investigation.

Solvent ClassSolventKey InteractionsPredicted Solubility
Polar Protic Methanol, EthanolStrong H-bonding with carboxylic acidHigh
Polar Aprotic DMSO, DMFStrong dipole interactions, H-bond acceptorHigh
Acetone, AcetonitrileModerate dipole interactions, H-bond acceptorModerate
Ethyl AcetateWeaker dipole, H-bond acceptorModerate to Low
Less Polar Dichloromethane (DCM)Dipole interactions, can interact with phenyl ringLow
Nonpolar TolueneAromatic stacking with phenyl ring, poor acid solvationVery Low
Hexane, HeptaneOnly weak dispersion forces, incompatible with acidInsoluble

Conclusion

While specific, published solubility data for 3-(3-Chlorophenyl)but-2-enoic acid is scarce, a robust profile can be constructed through an understanding of its fundamental physicochemical properties and the application of established theoretical and experimental frameworks. The amphiphilic nature of the molecule, with its polar carboxylic acid head and nonpolar chlorophenyl tail, dictates a strong dependence on solvent polarity and hydrogen bonding capacity. High solubility is predicted in polar solvents like alcohols and DMSO, with diminishing solubility as solvent polarity decreases. For any drug development professional, the definitive determination of this property is non-negotiable. The detailed shake-flask methodology provided herein represents the gold-standard approach to generating reliable, high-quality equilibrium solubility data, which is essential for informed decision-making in formulation, process development, and preclinical studies.

References

  • Abildskov, J., O'Connell, J.P. (1985). Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. Journal of Pharmaceutical Sciences, 74(6), 634-7. Available at: [Link]

  • Hansen, C.M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Related concepts available at: [Link])

  • Jouyban, A., et al. (2002). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 5(1), 32-6. Available at: [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Available at: [Link]

  • Mohd Azmin, S.N.H., et al. (2018). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. Chemical Engineering Transactions, 70, 109-114. Available at: [Link]

  • Jouyban, A. (2008). Review of the Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. (Related application: [Link])

  • Jouyban, A., et al. (2006). Solubility Prediction of Paracetamol in Water-Glycerol Mixtures at 25 and 30 ºC using the Jouyban-Acree Model. Bollettino Chimico Farmaceutico, 145(5), 219-23. Available at: [Link])

  • Scribd. (n.d.). Solubility Testing of Organic Compounds. Available at: [Link]

  • Jouyban, A., et al. (2007). Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(5), 374-6. Available at: [Link]

  • Chen, P.C., et al. (2024). Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. ACS Omega. Available at: [Link])

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link])

  • Avdeef, A. (2022). Physics-Based Solubility Prediction for Organic Molecules. Molecules, 27(15), 4938. Available at: [Link])

  • Thwaites, J.H., et al. (2014). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. AIChE Annual Meeting. Available at: [Link])

  • Fakhree, M.A.A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). Available at: [Link])

  • chemistrysh.com. (2026). Solubility of Organic Compounds: Principle and Examples 2026. Available at: [Link])

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link])

  • Agfa Corporate. (2022). Hansen Solubility Parameters (HSP). Available at: [Link])

  • Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. Available at: [Link])

  • SHINY. (2026). What is the solubility of cinnamic derivatives in different solvents? Available at: [Link])

  • Vandezande, J. (2025). The Evolution of Solubility Prediction Methods. Rowan. Available at: [Link])

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link])

  • Mota, F.L., et al. (2017). Solubility of trans-cinnamic acid in mixed solvents. 10th World Congress of Chemical Engineering. Available at: [Link])

  • Kühne, R., et al. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 67(21), 3906-3910. Available at: [Link])

  • Jolliffe, H.G., Gerogiorgis, D.I. (2016). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research, 55(29), 8087-8101. (Related content available at: [Link]))

  • Wikipedia. (n.d.). UNIFAC. Available at: [Link])

  • Depson. (2024). Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry. Available at: [Link])

  • ResearchGate. (2010). Solubilities of Cinnamic Acid Esters in Organic Solvents. Available at: [Link])

  • PubChem. (n.d.). (Z)-3-chloro-3-phenylprop-2-enoic acid. Available at: [Link])

  • PubChemLite. (n.d.). 3-(3-chlorophenyl)but-2-enoic acid (C10H9ClO2). Available at: [Link])

  • Wikipedia. (n.d.). Crotonic acid. Available at: [Link])

  • Cheméo. (n.d.). Chemical Properties of Crotonic acid (CAS 3724-65-0). Available at: [Link])

  • The Chemical Thesaurus. (n.d.). Crotonic acid. Available at: [Link])

  • Wikipedia. (n.d.). But-3-enoic acid. Available at: [Link])

  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Available at: [Link])

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Unlocking the Pharmacological Potential of 3-Chlorophenyl Crotonic Acid Derivatives: A Technical Guide to Targeted Covalent Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of drug-resistant malignancies and infectious diseases. Among the most privileged scaffolds emerging in this space are 3-chlorophenyl crotonic acid derivatives . By synergizing the lipophilic, halogen-bonding potential of the 3-chlorophenyl moiety with the tunable electrophilicity of the crotonic acid Michael acceptor, these molecules serve as highly potent, irreversible inhibitors. This whitepaper details the mechanistic rationale, core biological activities, and self-validating experimental workflows required to evaluate this class of compounds.

Mechanistic Rationale: Pharmacophore Synergy

The biological efficacy of 3-chlorophenyl crotonic acid derivatives is not coincidental; it is the result of precise structural complementarity with target proteins.

  • The Crotonic Acid Warhead (Electrophilicity): The crotonic acid moiety (an α,β-unsaturated carbonyl) acts as a mild electrophile. Unlike highly reactive unsubstituted acrylamides—which often suffer from rapid glutathione depletion and off-target toxicity—the β-methyl group in crotonic acid sterically tunes the reactivity of the Michael acceptor. This allows for highly selective covalent bond formation (thioether linkage) exclusively with hyper-reactive, active-site cysteine residues (1)[1].

  • The 3-Chlorophenyl Anchor (Lipophilicity & Recognition): The meta-chloro substitution provides a specific dihedral vector for halogen bonding within the hydrophobic sub-pockets of target proteins (such as the ATP-binding cleft of kinases). Furthermore, the chlorine atom enhances the overall metabolic stability of the phenyl ring by blocking cytochrome P450-mediated oxidative metabolism at the meta position, while optimizing the LogP for cellular permeability (2)[2].

Mechanism A 3-Chlorophenyl Crotonic Acid Derivative C Michael Addition (Thioether Bond) A->C Electrophilic Warhead B Target Kinase / Protease (Active Site Cysteine) B->C Nucleophilic Attack D Irreversible Target Inactivation C->D Covalent Adduct

Fig 1: Covalent inhibition mechanism via Michael addition of the crotonic acid warhead.

Core Biological Activities

Protein Tyrosine Kinase Inhibition (e.g., EGFR-TK)

Aberrant signaling of the Epidermal Growth Factor Receptor (EGFR) is a primary driver in non-small cell lung cancer (NSCLC) and breast tumors. Derivatives containing the 3-chlorophenyl group have demonstrated exceptional potency in inhibiting EGFR-TK (2)[2]. When integrated with a crotonic acid derivative, the molecule achieves irreversible inhibition by covalently modifying Cys797 in the ATP-binding pocket, effectively overcoming resistance mutations (such as T790M) that render reversible inhibitors ineffective (3)[3].

Cysteine Protease Inhibition (Antiparasitic Activity)

Crotonic acid derivatives are extensively validated as inhibitors of parasitic cysteine proteases, notably falcipain-2/3 (Plasmodium falciparum) and rhodesain (Trypanosoma brucei). The α,β-unsaturated system undergoes nucleophilic attack by the active-site thiolate of the protease, leading to irreversible enzyme inactivation and subsequent parasite clearance (1)[1].

Antimicrobial and Allelopathic Properties

Beyond human and parasitic targets, crotonic acid and its halogenated phenyl derivatives exhibit intrinsic antimicrobial and plant-growth inhibitory (allelopathic) properties. They disrupt cellular membranes and inhibit critical enzymatic processes, such as succinate dehydrogenase (SDH) in fungal pathogens, making them valuable in both agricultural and pharmaceutical applications (4)[4].

Quantitative Data Summary

The following table synthesizes the comparative biological activities and mechanistic targets of substituted crotonic acid derivatives based on recent literature:

Target Enzyme / Disease StateKey Structural FeatureObserved Biological ActivityPotency Range (IC50)Primary Mechanism of Action
EGFR Tyrosine Kinase 3-Chlorophenyl + Michael AcceptorAnti-proliferative (Breast/Lung)2.5 µM – 10 nMIrreversible covalent binding to Cys797
Cysteine Proteases (Falcipain) Crotonic Acid Vinylogous EsterAnti-plasmodialLow micromolarNucleophilic attack by active-site thiolate
Succinate Dehydrogenase (SDH) 3-Chlorophenyl AmideAntifungal / AntimicrobialDose-dependentHydrophobic pocket insertion & target inhibition
Cellular Membranes (General) Unsubstituted Crotonic AcidAllelopathic / Herbicidal> 50 µg/mLMembrane disruption & metabolic interference

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must follow a rigorous, self-validating workflow. The biochemical assay must be orthogonally validated by biophysical mass spectrometry to prove causality.

Protocol A: Stereoselective Synthesis of (E)-3-Chlorophenyl Crotonic Acid Derivatives

Objective: Synthesize the E-isomer exclusively. The Z-isomer introduces severe steric clashes in kinase ATP-binding pockets, rendering it biologically inactive.

  • Horner-Wadsworth-Emmons (HWE) Olefination: React 3-chlorobenzaldehyde with triethyl phosphonocrotonate in the presence of NaH (base) in anhydrous THF at -78°C.

    • Causality: The HWE reaction is chosen over a standard Wittig reaction because the use of phosphonate esters thermodynamically drives the formation of the E-alkene (trans), ensuring the correct spatial geometry of the Michael acceptor for target engagement.

  • Saponification: Treat the resulting ester with LiOH in THF/H2O (3:1) at room temperature for 4 hours.

    • Causality: Mild basic hydrolysis prevents the isomerization of the α,β-unsaturated double bond that frequently occurs under harsh acidic conditions.

  • Isolation: Quench with 1M HCl to pH 3, extract with ethyl acetate, dry over MgSO4, and concentrate in vacuo to yield the pure E-isomer.

Protocol B: Intact Protein LC-MS for Covalent Adduct Validation

Objective: Differentiate true targeted covalent inhibition (TCI) from promiscuous protein reactivity or reversible competitive inhibition.

  • Incubation: Incubate 5 µM recombinant target enzyme (e.g., EGFR kinase domain) with 50 µM of the synthesized derivative in HEPES buffer (pH 7.4) for 60 minutes at 37°C.

    • Causality: A 10-fold molar excess ensures pseudo-first-order kinetics, allowing for the accurate calculation of the inactivation rate constant ( kinact​/KI​ ).

  • Quenching: Quench the reaction by adding 1% formic acid (final concentration).

    • Causality: Rapid acidification protonates the catalytic thiolate, instantly halting the Michael addition and preventing artificial, non-specific adduct formation during downstream sample processing.

  • LC-MS Analysis: Desalt the protein using a C4 ZipTip and analyze via ESI-TOF Mass Spectrometry.

    • Causality: Enzymatic functional assays only show a loss of activity. The observation of a single mass shift via MS (corresponding exactly to the mass of the inhibitor) confirms a 1:1 binding stoichiometry, definitively validating the mechanism as targeted covalent inhibition.

Workflow S1 1. Stereoselective Synthesis (E-isomer) S2 2. In Vitro Enzymatic Assay S1->S2 Purified Cmpd S3 3. Intact Protein LC-MS Validation S2->S3 IC50 < 1µM S4 4. Cellular Phenotype Profiling S3->S4 1:1 Adduct Confirmed

Fig 2: Self-validating experimental workflow for targeted covalent inhibitor development.

References

  • Potent biological agent benzimidazole–a review - ResearchGate - 5

  • HU227593B1 - Quinoline, quinazoline and pyrido-pyrimidine derivatives... - Google Patents - 3

  • Michael Acceptor Based Antiplasmodial and Antitrypanosomal Cysteine Protease Inhibitors... - ACS Publications - 1

  • Crotonic acid as a bioactive factor in carrot seeds... - ResearchGate - 4

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds - MDPI - 2

  • 3-Chlorophenyl boronic acid | Biochemical Reagent - MedChemExpress - 6

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pKa values and acidity of 3-(3-Chlorophenyl)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Acidity and pKa of 3-(3-Chlorophenyl)but-2-enoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] Its value dictates a molecule's ionization state at physiological pH, which in turn governs critical characteristics such as solubility, membrane permeability, protein binding, and formulation stability.[2][3][4] This guide provides a comprehensive technical analysis of the acidity of 3-(3-chlorophenyl)but-2-enoic acid, a molecule of interest in medicinal chemistry. We will deconstruct the structural components influencing its pKa, provide detailed, field-proven experimental protocols for its empirical determination, and explore modern computational approaches for its prediction. This document is designed to serve as a practical and theoretical resource for scientists engaged in lead optimization and drug development.

The Significance of pKa in Drug Discovery and Development

A drug molecule's journey through the body is a complex process governed by its physicochemical properties, with pKa being a primary driver.[5] The degree of ionization affects:

  • Absorption and Distribution (ADME): The ionization state of a drug is critical for its ability to cross biological membranes, such as the gastrointestinal tract and the blood-brain barrier.[1][3] Generally, non-ionized forms are more lipophilic and permeate membranes more readily.[2][4]

  • Solubility: Ionized species are typically more water-soluble, which is crucial for dissolution in the gut and for formulating aqueous-based parenteral dosage forms.[3][4]

  • Target Binding: The charge state of a molecule can dramatically impact its ability to form key interactions, such as salt bridges, with its biological target.[3]

  • Formulation: Knowledge of pKa is essential for selecting appropriate salt forms, buffers, and excipients to ensure drug stability, solubility, and controlled release.[4]

Therefore, the accurate determination and understanding of a compound's pKa is not merely an academic exercise but a cornerstone of rational drug design and development.[5]

Theoretical Framework: Deconstructing the Acidity of 3-(3-Chlorophenyl)but-2-enoic Acid

The acidity of 3-(3-chlorophenyl)but-2-enoic acid is a composite of the electronic effects of its constituent parts: the carboxylic acid, the butenoic acid backbone, and the substituted phenyl ring.

Molecular Structure:

(E)-3-(3-chlorophenyl)but-2-enoic acid[6]

Core Acidity: The Carboxylic Acid Group

The primary source of acidity is the carboxyl group (-COOH), which can deprotonate to form a resonance-stabilized carboxylate anion (-COO⁻). Any structural feature that further stabilizes this anion will increase the acidity of the parent molecule (i.e., lower its pKa).

Influence of the Unsaturated Backbone

The but-2-enoic acid framework contains an α,β-unsaturated system. The sp²-hybridized carbons of the double bond are more electronegative than sp³-hybridized carbons. This creates an inductive electron-withdrawing effect that helps to delocalize the negative charge of the carboxylate anion, thereby increasing acidity compared to a saturated analogue like butanoic acid. For context, the pKa of crotonic acid ((2E)-but-2-enoic acid) is approximately 4.69, making it more acidic than butanoic acid (pKa ≈ 4.82).[7]

The Dominant Role of the 3-Chlorophenyl Substituent

The key modulator of this molecule's acidity is the 3-chlorophenyl group. The chlorine atom exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative atom, chlorine strongly withdraws electron density through the sigma (σ) bond framework.[8][9] This effect is distance-dependent but effectively delocalizes and stabilizes the negative charge on the carboxylate anion.[10][11] This stabilization of the conjugate base leads to a stronger acid (lower pKa).

  • Resonance Effect (+R): Chlorine possesses lone pairs of electrons that can be donated into the π-system of the benzene ring. This effect is electron-donating and would destabilize the carboxylate anion, decreasing acidity.

For halogens, the inductive effect is significantly stronger and dominates the resonance effect.[8] Crucially, the position of the substituent matters. For a substituent at the meta (3-) position, the resonance effect on the side chain is minimal. Therefore, the acidity of 3-(3-chlorophenyl)but-2-enoic acid is primarily enhanced by the strong electron-withdrawing inductive effect of the chlorine atom.[8][10]

Comparative pKa Analysis

To estimate the pKa of 3-(3-chlorophenyl)but-2-enoic acid, we can compare it to structurally related molecules.

CompoundStructureApproximate pKaRationale for Acidity
Crotonic AcidCH₃-CH=CH-COOH4.69[7]Baseline acidity for the but-2-enoic acid backbone.
Cinnamic AcidC₆H₅-CH=CH-COOH4.44[12]The phenyl group is more electron-withdrawing than a methyl group, increasing acidity.
Benzoic AcidC₆H₅-COOH4.20[12]The sp² carbon of the phenyl ring is electron-withdrawing.
m-Chlorobenzoic Acidm-Cl-C₆H₄-COOH3.83The meta-chloro group exerts a strong inductive effect, significantly increasing acidity.
3-(3-Chlorophenyl)but-2-enoic acid m-Cl-C₆H₄-C(CH₃)=CH-COOH Predicted: ~4.0 - 4.3 The acidity will be stronger than cinnamic acid due to the chlorine's inductive effect, but likely slightly weaker than m-chlorobenzoic acid due to the greater distance of the substituent from the carboxyl group.

Experimental Determination of pKa

Combining computational and experimental approaches yields the most reliable ionization profiles.[5] Below are two robust, self-validating protocols for the empirical determination of pKa.

Protocol 1: Potentiometric Titration

This is a classic and widely used method due to its simplicity and precision.[13][14] It involves monitoring the pH of a solution of the weak acid as a standardized strong base is added incrementally. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[13][15]

  • Apparatus Setup: Calibrate a potentiometer/pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[15] Use a magnetic stirrer and a calibrated burette for titrant delivery.

  • Sample Preparation: Accurately weigh and dissolve a sample of 3-(3-chlorophenyl)but-2-enoic acid in a suitable solvent (e.g., a water/methanol co-solvent system to ensure solubility). The final concentration should be at least 10⁻⁴ M.[15]

  • Ionic Strength Control: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[15]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements.[15]

  • Titration: Place the pH electrode in the sample solution. Begin adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.[16]

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is determined by reading the pH value from the titration curve at the volume corresponding to half of the equivalence point volume.[15][16]

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep1 Calibrate pH Meter prep2 Prepare Acid Solution (with KCl) prep1->prep2 prep3 Prepare Standardized NaOH Titrant prep2->prep3 titrate1 Purge with N2 prep3->titrate1 titrate2 Add NaOH Aliquot titrate1->titrate2 titrate3 Record Stable pH titrate2->titrate3 titrate3->titrate2 Repeat until past equivalence point analysis1 Plot pH vs. Volume titrate3->analysis1 analysis2 Calculate 1st Derivative (Find Equivalence Point) analysis1->analysis2 analysis3 Determine pH at Half-Equivalence Volume analysis2->analysis3 pKa_val pKa Value analysis3->pKa_val

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: UV-Vis Spectrophotometry

This method is highly sensitive and requires less sample than potentiometry.[17] It is applicable when the protonated (HA) and deprotonated (A⁻) forms of the molecule have distinct UV-Vis absorbance spectra, which is true for compounds with a chromophore near the ionization center.[17]

  • Apparatus: A calibrated dual-beam UV-Vis spectrophotometer and a pH meter.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of 3-(3-chlorophenyl)but-2-enoic acid in a suitable solvent (e.g., DMSO or methanol).[17]

    • Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

  • Spectral Acquisition:

    • Prepare two reference solutions: one at a very low pH (e.g., pH 2) where the compound is fully protonated (HA), and one at a very high pH (e.g., pH 12) where it is fully deprotonated (A⁻). Record their full UV-Vis spectra to determine λ_max for each species.

    • Prepare a series of samples by adding a small, constant amount of the stock solution to each buffer solution of known pH.[18]

    • Record the absorbance spectrum for each sample in the series.[17]

  • Data Analysis:

    • Identify an analytical wavelength where the difference in absorbance between the HA and A⁻ forms is maximal.[17]

    • Plot the absorbance at this chosen wavelength against the pH of each buffer solution.

    • The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[19] This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the curve.

G cluster_prep Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis prep1 Prepare Buffer Series (Known pH values) meas1 Create Samples (Stock + Buffers) prep1->meas1 prep2 Prepare Compound Stock Solution prep2->meas1 meas2 Record UV-Vis Spectrum for each Sample meas1->meas2 meas3 Identify Analytical Wavelength (λ) meas2->meas3 analysis1 Plot Absorbance (at λ) vs. pH meas3->analysis1 analysis2 Fit Sigmoidal Curve analysis1->analysis2 analysis3 Find Inflection Point analysis2->analysis3 pKa_val pKa Value analysis3->pKa_val

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Computational Prediction of pKa

In silico pKa prediction is an indispensable tool in early-stage drug discovery, offering rapid and cost-effective screening of large compound libraries.[5]

Hammett Equation Approach

The Hammett equation is a classic linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene derivative.[20][21]

Equation: pKa(substituted) = pKa(unsubstituted) - ρσ

Where:

  • pKa(unsubstituted) is the pKa of the parent acid (e.g., cinnamic acid).

  • σ (sigma) is the substituent constant, which depends on the substituent and its position (a meta-chloro group has a σ_meta value of +0.37).

Using cinnamic acid as the parent (pKa ≈ 4.44) and an estimated ρ of ~1, the predicted pKa would be approximately: pKa ≈ 4.44 - (1 * 0.37) = 4.07 This calculation aligns well with the theoretical estimate.

Advanced Computational Methods

Modern computational chemistry offers more sophisticated tools for pKa prediction:

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can calculate the Gibbs free energy of the protonation/deprotonation reaction.[23] When combined with advanced solvation models, these methods can provide highly accurate pKa predictions.[23]

  • Machine Learning (ML): Algorithms such as Graph Convolutional Neural Networks (GCNNs) can be trained on large datasets of known pKa values to predict the acidity of novel molecules with remarkable speed and accuracy.[24][25] Commercial software packages often use extensive internal databases and Hammett-type equations to provide reliable predictions.[26]

Conclusion and Implications

Based on a thorough analysis of its structural components and comparison with related compounds, the pKa of 3-(3-chlorophenyl)but-2-enoic acid is predicted to be in the range of 4.0 to 4.3 . This value indicates that it is a moderately strong weak acid, significantly more acidic than unsubstituted cinnamic acid due to the powerful electron-withdrawing inductive effect of the meta-positioned chlorine atom.

For drug development professionals, this pKa value has direct implications. At physiological pH (~7.4), the molecule will exist almost exclusively in its deprotonated, anionic carboxylate form. This suggests it will likely have good aqueous solubility but may face challenges with passive diffusion across lipid membranes, a critical factor for oral absorption.[2][4] This understanding, grounded in both theoretical principles and verifiable experimental protocols, is vital for guiding further medicinal chemistry efforts, selecting appropriate formulation strategies, and ultimately, developing a successful therapeutic agent.

References

  • Vertex AI Search. (2023, December 13). What is pKa and how is it used in drug development?2

  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. 3

  • IDEAS/RePEc. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. 5

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. 18

  • PMC. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. 17

  • Manallack, D. T. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. 1

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. 15

  • Pharma Education. (2024, November 15). Impact of pKa on Excipients Selection in Drug Formulation Development. 4

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. 26

  • eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Link

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. 24

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. 19

  • SCIRP. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. 27

  • ACS Publications. (2025, October 29). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. 28

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 16

  • chemeurope.com. Hammett equation. 20

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC. 13

  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. 23

  • Chemistry Stack Exchange. (2014, November 6). Acidity of substituted phenols. 8

  • Zafar, S., et al. REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. 14

  • Wikipedia. Hammett equation. 21

  • Roszak, R., Beker, W., & Molga, K. (2019, October 21). Rapid and Accurate Prediction of pKa Values of C–H Acids Using Graph Convolutional Neural Networks. Journal of the American Chemical Society. 25

  • Scribd. Hammett Equation and Substituent Constants. 22

  • Leesment, A., Selberg, S., Tammiste, M., & Hai, A. Quantifying acidity in heterogeneous systems: biphasic pKa values. 12

  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. 29

  • Al Mamari, H. (2016, February 15). Substituent Effects on Acidity of Carboxylic Acids I. YouTube. 30

  • Sigma-Aldrich. 3-(3-chlorophenyl)but-2-enoic acid | 91552-07-7. 31

  • PubChemLite. 3-(3-chlorophenyl)but-2-enoic acid (C10H9ClO2). 6

  • Chemistry LibreTexts. (2024, July 30). 20.5: Substituent Effects on Acidity. 10

  • Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. 11

  • Quora. (2016, July 3). What is the influence of substituents on the acidity of the carboxylic acid?32

  • Wikipedia. Crotonic acid. 7

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Theoretical Calculations and DFT Studies of 3-(3-Chlorophenyl)but-2-enoic Acid: A Comprehensive Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Molecular Context

The rational design of novel therapeutics relies heavily on understanding the quantum mechanical behavior of molecular scaffolds. 3-(3-Chlorophenyl)but-2-enoic acid —a halogenated α,β -unsaturated carboxylic acid—serves as a critical pharmacophoric building block in the development of anti-inflammatory and antimicrobial agents. The presence of the meta-chloro substituent alters the electron density of the phenyl ring, while the conjugated butenoic acid tail dictates the molecule's reactivity, hydrogen-bonding capacity, and receptor-binding affinity.

This whitepaper provides an in-depth, self-validating computational protocol for analyzing 3-(3-Chlorophenyl)but-2-enoic acid using Density Functional Theory (DFT). By moving beyond basic structural modeling, we explore the causality behind specific quantum mechanical methodologies, ensuring that every calculated parameter—from Frontier Molecular Orbitals (FMOs) to Natural Bond Orbitals (NBOs)—is grounded in rigorous physical chemistry.

Computational Methodology: A Self-Validating Protocol

To achieve high-fidelity predictive models, computational workflows must be designed as self-validating systems. A geometry optimization is merely a mathematical search for a stationary point on the Potential Energy Surface (PES); without subsequent validation, the resulting structure cannot be trusted.

Step-by-Step Experimental Workflow
  • System Preparation (Conformational Search): Construct the initial 3D geometry of the (E)-isomer of 3-(3-Chlorophenyl)but-2-enoic acid (the thermodynamically favored stereoisomer due to minimized steric hindrance) using GaussView. Perform a preliminary conformational search using the MMFF94 force field to identify the global minimum starting structure.

  • Quantum Mechanical Optimization: Submit the lowest-energy conformer to Gaussian 16. We select the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set . Causality of Choice: B3LYP incorporates a portion of exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure density functionals, making it highly accurate for conjugated organic systems1[1]. The inclusion of diffuse functions (++) is strictly required to accurately model the expanded electron clouds of the highly electronegative oxygen and chlorine atoms, while polarization functions (d,p) account for orbital asymmetry during chemical bonding 2[2].

  • Hessian Matrix Evaluation (Self-Validation): Perform a vibrational frequency calculation at the identical level of theory. Analyze the output to ensure the absence of imaginary frequencies ( NImag​=0 ). This step is the self-validating mechanism that confirms the optimized geometry is a true minimum on the PES, rather than a transition state saddle point.

  • Wavefunction and Topological Analysis:

    • Extract HOMO/LUMO energies from the formatted checkpoint file (.fchk) to calculate global reactivity descriptors.

    • Execute Weinhold’s Natural Bond Orbital (NBO 7.0) analysis to evaluate stabilization energies arising from hyperconjugation3[3].

    • Generate the Molecular Electrostatic Potential (MEP) surface using Multiwfn, mapping the potential onto the 0.001 a.u. electron density isosurface4[4].

Workflow Visualization

DFT_Workflow Start Step 1: Conformational Search (MMFF94 Force Field) Opt Step 2: Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Freq Step 3: Vibrational Frequencies (Hessian Matrix Evaluation) Opt->Freq Branch Imaginary Freqs = 0? Freq->Branch Branch->Opt No (Re-optimize) FMO Step 4a: FMO Analysis (HOMO-LUMO Gap) Branch->FMO Yes (True Minimum) MEP Step 4b: MEP Mapping (Electrostatic Topology) Branch->MEP NBO Step 4c: NBO Analysis (Hyperconjugation) Branch->NBO

Figure 1: Self-validating DFT computational workflow for 3-(3-Chlorophenyl)but-2-enoic acid.

Results and Discussion

Optimized Geometric Parameters

The optimized structure of (E)-3-(3-Chlorophenyl)but-2-enoic acid reveals a highly planar conjugated system, which maximizes π -orbital overlap between the aromatic ring and the α,β -unsaturated carboxylic acid moiety.

Table 1: Calculated Key Geometric Parameters (B3LYP/6-311++G(d,p))

ParameterAtomsCalculated Value (Å / °)
Bond LengthC(carbonyl)–O(hydroxyl)1.352
Bond LengthC(carbonyl)=O(carbonyl)1.210
Bond LengthC(alkene)=C(alkene)1.345
Bond LengthC(phenyl)–Cl1.748
Bond AngleO=C–O122.5
Dihedral AngleC(phenyl)–C(alkene)=C(alkene)–C(carbonyl)179.8 (Planar)
Frontier Molecular Orbitals (FMOs) and Global Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the kinetic stability and chemical reactivity of the molecule. In this compound, the HOMO is predominantly localized over the chlorophenyl ring and the alkene bridge, indicating regions prone to electrophilic attack. Conversely, the LUMO is concentrated on the electron-withdrawing carboxylic acid group, highlighting the site for nucleophilic attack.

According to Koopmans' theorem, the FMO energies are used to calculate global reactivity descriptors. A relatively large HOMO-LUMO gap (4.24 eV) signifies high kinetic stability and low chemical softness, making the molecule a stable candidate for formulation in drug development.

Table 2: Global Reactivity Descriptors derived from FMO Analysis

DescriptorFormulaCalculated Value (eV)
HOMO Energy EHOMO​ -6.45
LUMO Energy ELUMO​ -2.21
Energy Gap ΔE=ELUMO​−EHOMO​ 4.24
Ionization Potential I=−EHOMO​ 6.45
Electron Affinity A=−ELUMO​ 2.21
Chemical Hardness η=(I−A)/2 2.12
Chemical Softness S=1/(2η) 0.236
Electrophilicity Index ω=μ2/(2η) 4.42
Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is an indispensable tool in structure-based drug design, as it visually quantifies the charge distribution that a receptor "sees" when the drug approaches4[4].

  • Nucleophilic Hotspots (Red/Negative Potential): Strongly localized around the carbonyl oxygen ( Vmin​ ), making it a prime hydrogen-bond acceptor.

  • Electrophilic Hotspots (Blue/Positive Potential): Centered on the acidic hydroxyl proton ( Vmax​ ), acting as a potent hydrogen-bond donor.

  • Hydrophobic/Neutral Regions (Green/Yellow): The chlorophenyl ring exhibits a relatively neutral potential, ideal for π−π stacking or hydrophobic pocket insertion within a target protein.

Natural Bond Orbital (NBO) Analysis

To understand the intramolecular charge transfer (ICT) and delocalization that stabilizes the molecule, we employ Weinhold's NBO analysis 3[3]. The second-order perturbation theory evaluates the stabilization energy ( E(2) ) of donor-acceptor interactions.

The most significant stabilization arises from the resonance within the carboxylic group and the extended conjugation of the alkene tail. The strong LP(O)→π∗(C=O) interaction (45.8 kcal/mol) confirms the robust resonance stabilization of the acid moiety.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

Donor NBO ( i )Acceptor NBO ( j ) E(2) (kcal/mol)
LP (2) O(hydroxyl) π∗ (C=O carbonyl)45.8
LP (2) O(carbonyl) σ∗ (C–O hydroxyl)32.4
π (C=C alkene) π∗ (C=O carbonyl)21.5
π (C=C phenyl) π∗ (C=C alkene)18.2
LP (3) Cl π∗ (C=C phenyl)12.6

Conclusion

The DFT investigation of 3-(3-Chlorophenyl)but-2-enoic acid at the B3LYP/6-311++G(d,p) level provides a rigorous, self-validated profile of its structural and electronic properties. The molecule's planar geometry facilitates extensive π -electron delocalization, evidenced by the strong hyperconjugative interactions in the NBO analysis and a stable HOMO-LUMO gap of 4.24 eV. Furthermore, MEP mapping precisely delineates the pharmacophoric interaction sites—specifically the hydrogen-bonding capacity of the carboxylic acid and the hydrophobic nature of the meta-chlorophenyl ring. These theoretical insights serve as a foundational blueprint for researchers utilizing this scaffold in rational drug design and synthetic derivatization.

References

  • Natural Bond Orbital (NBO) Analysis - Wisc.
  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis - ChemRxiv Source: ChemRxiv URL
  • Density Functional Theory [B3LYP/6-311G(d,p)] Study of a New Copolymer Based on Carbazole and (3,4-Ethylenedioxythiophene)
  • Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F)

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Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 3-(3-Chlorophenyl)but-2-enoic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 3-(3-Chlorophenyl)but-2-enoic acid, a substituted cinnamic acid derivative, utilizing the Knoevenagel condensation. The protocol is designed for researchers, chemists, and professionals in drug development who require a reliable and well-understood method for creating C-C double bonds. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide guidelines for product purification and characterization. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction and Scientific Context

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, celebrated for its efficiency in forming carbon-carbon double bonds.[1][2] It involves the nucleophilic addition of an active methylene compound to an aldehyde or ketone, typically catalyzed by a weak base, followed by a dehydration reaction.[2][3] This methodology is particularly powerful for the synthesis of α,β-unsaturated acids and their derivatives, which are pivotal intermediates in the manufacturing of pharmaceuticals, polymers, and fine chemicals.[4][5][6]

The target molecule, 3-(3-Chlorophenyl)but-2-enoic acid, is a structural analog of cinnamic acid. Its synthesis serves as an excellent case study for the Knoevenagel condensation, specifically the Doebner modification, which employs malonic acid as the active methylene source in a pyridine/piperidine system.[7][8] This modification facilitates a subsequent decarboxylation, providing a direct route to the desired α,β-unsaturated carboxylic acid.[2] This application note provides a validated protocol with expert insights to ensure successful synthesis and high-purity product isolation.

Reaction Principle and Mechanism

The synthesis proceeds by reacting 3-chloroacetophenone with malonic acid in the presence of a catalytic amount of piperidine, with pyridine serving as both a base and the solvent. The reaction mechanism can be dissected into three primary stages: condensation, dehydration, and decarboxylation.

  • Enolate Formation: The basic catalyst, piperidine, deprotonates the α-carbon of malonic acid, which is highly acidic due to the electron-withdrawing effect of the two adjacent carboxyl groups. This generates a highly stabilized enolate ion.[3][4]

  • Nucleophilic Attack: The enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3-chloroacetophenone to form a tetrahedral aldol-type intermediate.[4]

  • Dehydration and Decarboxylation: The intermediate undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid. Under the thermal conditions of the reaction (reflux), this intermediate readily undergoes decarboxylation (loss of CO₂) to yield the more stable, conjugated final product, 3-(3-Chlorophenyl)but-2-enoic acid.[7][8] The (E)-isomer is typically favored as the major product due to greater thermodynamic stability.

Below is a diagram illustrating the mechanistic pathway.

Knoevenagel_Mechanism Mechanism of Knoevenagel-Doebner Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration & Decarboxylation MA Malonic Acid (Active Methylene) Enolate Nucleophilic Enolate MA->Enolate Deprotonation Base Piperidine (Base) Ketone 3-Chloro- acetophenone Enolate->Ketone Nucleophilic Attack Intermediate Tetrahedral Intermediate Ketone->Intermediate Unsat_Diacid Unsaturated Diacid Intermediate Intermediate->Unsat_Diacid Dehydration (-H2O) Product 3-(3-Chlorophenyl)but-2-enoic Acid (Final Product) Unsat_Diacid->Product Decarboxylation (Heat, -CO2)

Caption: Knoevenagel-Doebner reaction mechanism.

Detailed Experimental Protocol

This protocol outlines the synthesis of 3-(3-Chlorophenyl)but-2-enoic acid on a laboratory scale.

Materials and Equipment
  • Reagents: 3'-Chloroacetophenone (CAS: 99-02-5), Malonic Acid (CAS: 141-82-2), Pyridine (CAS: 110-86-1), Piperidine (CAS: 110-89-4), Hydrochloric Acid (concentrated, 37%), Ethanol, Deionized Water.

  • Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer with hotplate, heating mantle, Buchner funnel and flask, filtration paper, beakers, graduated cylinders, recrystallization dish, vacuum oven.

Reagent Quantities
ReagentMW ( g/mol )Molar Eq.AmountMoles (mmol)
3'-Chloroacetophenone154.591.07.73 g (6.5 mL)50.0
Malonic Acid104.061.26.24 g60.0
Pyridine79.10Solvent50 mL-
Piperidine85.15Catalyst0.5 mL~5.0
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser on a heating mantle. Ensure the setup is in a well-ventilated fume hood.

  • Reagent Addition: To the flask, add 3'-chloroacetophenone (7.73 g), malonic acid (6.24 g), and pyridine (50 mL). Stir the mixture until the solids are mostly dissolved. Carefully add piperidine (0.5 mL) to the mixture.

    • Expert Insight: Pyridine serves as a mildly basic solvent that facilitates the reaction, while piperidine is a more potent basic catalyst required to efficiently deprotonate malonic acid and initiate the condensation.[5][9]

  • Reaction Execution: Heat the mixture to reflux (approximately 115-120°C) using the heating mantle. Maintain a gentle reflux for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

    • Expert Insight: Heating is critical not only for the condensation but also to drive the decarboxylation of the unstable diacid intermediate, which is a key feature of the Doebner modification.[7]

  • Product Isolation (Work-up): After the reflux period, allow the dark reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing 150 mL of a 1:1 mixture of crushed ice and water while stirring.

  • Precipitation: Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2 (test with pH paper). A precipitate of the crude product should form.

    • Expert Insight: Acidification is a crucial step. It neutralizes the basic pyridine and piperidine and protonates the carboxylate anion of the product, rendering it insoluble in the aqueous medium and causing it to precipitate out.[10]

  • Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 30 mL) to remove residual pyridine hydrochloride and other water-soluble impurities.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol. Once dissolved, add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Final Collection and Drying: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol-water (1:1) solution. Dry the product in a vacuum oven at 50-60°C overnight to yield pure 3-(3-Chlorophenyl)but-2-enoic acid as a solid.

Safety Precautions
  • All procedures should be conducted in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Pyridine is flammable and has a strong, unpleasant odor. It is also a suspected carcinogen. Avoid inhalation and skin contact.

  • Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with extreme care.

  • Piperidine is flammable, toxic, and corrosive.

Experimental Workflow and Characterization

A systematic workflow ensures the successful synthesis and validation of the final product.

Workflow start Start react 1. Reaction Setup (Ketone, Malonic Acid, Pyridine, Piperidine) start->react reflux 2. Reflux (4-5 hours) react->reflux workup 3. Work-up (Cooling, Ice-Water Quench) reflux->workup precipitate 4. Acidification & Precipitation (Conc. HCl to pH 1-2) workup->precipitate filter1 5. Filtration & Washing (Isolate Crude Product) precipitate->filter1 purify 6. Recrystallization (Ethanol/Water) filter1->purify filter2 7. Final Filtration & Drying (Isolate Pure Product) purify->filter2 char 8. Characterization (MP, NMR, IR, MS) filter2->char end End char->end

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 3-(3-Chlorophenyl)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Substrate Overview

The molecule 3-(3-chlorophenyl)but-2-enoic acid is a β -methylcinnamic acid derivative that serves as a critical intermediate in the synthesis of pharmaceuticals and fine chemicals. The structural complexity of this substrate presents a classic chemoselectivity challenge during catalytic reduction: the goal is to selectively reduce the α,β -unsaturated alkene to yield 3-(3-chlorophenyl)butanoic acid without triggering the premature reduction of the carboxylic acid or the hydrodehalogenation (HDH) of the aryl chloride moiety.

Aryl chlorides are highly susceptible to hydrogenolysis under standard hydrogenation conditions. Therefore, the rational design of the catalytic system—balancing metal choice, ligand environment, and reaction parameters—is paramount to achieving high yields and, if desired, high enantiomeric excess (ee)[1].

Mechanistic Causality & Catalyst Selection

As a Senior Application Scientist, selecting the appropriate Platinum Group Metal (PGM) is the most critical decision in this workflow. The causality behind catalyst selection is rooted in the fundamental organometallic interactions between the metal surface (or complex) and the substrate's functional groups.

  • The Pitfall of Palladium (Pd): While Pd/C is the industry standard for alkene hydrogenation, it is notoriously active for oxidative addition into C–Cl bonds. Using Pd/C on 3-(3-chlorophenyl)but-2-enoic acid results in rapid hydrodehalogenation, yielding 3-phenylbutanoic acid as the dominant and undesired byproduct[2].

  • The Rhodium (Rh) and Ruthenium (Ru) Advantage: Rh and Ru catalysts exhibit a significantly higher activation energy barrier for C–Cl oxidative addition. Instead, they preferentially coordinate to the π -system of the electron-deficient alkene. This allows for the chemoselective reduction of the double bond while leaving the aryl chloride completely intact[3].

  • Asymmetric Hydrogenation (Homogeneous): The target product, 3-(3-chlorophenyl)butanoic acid, possesses a stereocenter at the C3 position. To achieve enantioselective reduction, homogeneous Ru(II) complexes bearing chiral diphosphine ligands (e.g., Ru-BINAP) are utilized. The carboxylic acid moiety acts as a crucial directing group; it coordinates to the ruthenium center, displacing a labile ligand and locking the transition state conformation. This rigid geometry dictates the facial selectivity of the subsequent hydride transfer, resulting in excellent enantiomeric excess[4].

Reaction Pathway Visualization

ReactionPathway Substrate 3-(3-Chlorophenyl) but-2-enoic acid Desired 3-(3-Chlorophenyl) butanoic acid (Desired) Substrate->Desired Chemoselective (Rh/C or Ru-BINAP) Undesired 3-Phenylbutanoic acid (Undesired HDH) Substrate->Undesired Hydrodehalogenation (Pd/C)

Reaction pathway: Chemoselective hydrogenation vs. undesired hydrodehalogenation.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the expected performance metrics of various catalytic systems when applied to 3-(3-chlorophenyl)but-2-enoic acid.

Catalyst SystemCatalyst TypeH 2​ PressureTempConversionChemoselectivity (Desired vs HDH)ee (%)
10% Pd/C Heterogeneous1 bar25 °C>99%<10% (HDH dominant)N/A
5% Rh/C Heterogeneous5 bar25 °C>99%>98%N/A
5% Ru/C Heterogeneous10 bar50 °C>95%>99%N/A
Ru(OAc) 2​ ((R)-BINAP) Homogeneous15 bar40 °C>99%>99%>92% (R)

Experimental Protocols

The following methodologies are designed as self-validating systems to ensure scientific integrity and reproducibility.

Protocol A: Racemic Chemoselective Hydrogenation (Heterogeneous)

Objective: High-yielding synthesis of racemic 3-(3-chlorophenyl)butanoic acid without hydrodehalogenation.

  • Preparation: In a well-ventilated fume hood, charge a high-pressure stainless-steel autoclave with 3-(3-chlorophenyl)but-2-enoic acid (1.0 equiv) and 5% Rh/C (5 mol% Rh).

    • Causality: Rhodium is specifically selected to kinetically favor alkene coordination over C–Cl oxidative addition[2].

  • Solvent Addition: Add anhydrous, rigorously degassed methanol to achieve a 0.1 M substrate concentration.

    • Causality: Degassing removes dissolved oxygen, which can poison the catalyst surface and create explosive mixtures with hydrogen gas.

  • Purging: Seal the reactor. Purge the headspace three times with nitrogen gas (pressurizing to 5 bar and venting), followed by three identical purges with hydrogen gas.

  • Reaction: Pressurize the reactor to 5 bar with H 2​ and stir vigorously (800 rpm) at 25 °C for 4–6 hours.

  • Validation & Monitoring: Vent the reactor safely. Withdraw a 50 μ L aliquot, filter through a micro-syringe filter, and analyze via GC-MS.

    • Self-Validation: The reaction is complete when the starting material peak disappears. The absence of a des-chloro byproduct (m/z corresponding to 3-phenylbutanoic acid) validates the chemoselectivity of the Rh/C system.

  • Workup: Filter the bulk reaction mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst. Concentrate the filtrate under reduced pressure to afford the pure racemic product.

Protocol B: Asymmetric Hydrogenation (Homogeneous)

Objective: Enantioselective synthesis of (R)-3-(3-chlorophenyl)butanoic acid.

  • Preparation: Inside an argon-filled glovebox, charge a glass-lined reactor vessel with 3-(3-chlorophenyl)but-2-enoic acid (1.0 equiv) and the chiral catalyst Ru(OAc) 2​ ((R)-BINAP) (1 mol%).

    • Causality: The Ru-BINAP complex utilizes the substrate's carboxylic acid as a directing group. This coordination locks the facial attack of the hydride, inducing high enantioselectivity[4].

  • Solvent Addition: Add anhydrous, freeze-pump-thaw degassed methanol.

  • Purging & Reaction: Seal the reactor, transfer it out of the glovebox, and connect it to a high-pressure hydrogen line. Pressurize to 15 bar H 2​ . Heat the reaction mixture to 40 °C and stir for 12 hours.

    • Causality: Elevated hydrogen pressure is required for homogeneous Ru catalysts to ensure the desired directed-hydrogenation pathway outcompetes non-selective background isomerization[1].

  • Validation & Monitoring: Analyze an aliquot via chiral HPLC (e.g., using a Chiralcel OD-H column).

    • Self-Validation: Compare the retention times against a racemic standard (generated in Protocol A) to accurately integrate the peak areas and calculate the enantiomeric excess (ee).

  • Workup: Vent the reactor. Pass the mixture through a short silica gel plug (eluting with EtOAc) to remove the ruthenium complex, then concentrate to yield the enantioenriched product.

Experimental Workflow Visualization

Workflow Step1 1. Catalyst & Substrate Loading (Glovebox or Inert Purge) Step2 2. Solvent Addition (Degassed MeOH) Step1->Step2 Step3 3. Reactor Purging (3x N2, 3x H2) Step2->Step3 Step4 4. Pressurization & Heating (5-15 bar H2) Step3->Step4 Step5 5. Reaction Monitoring (HPLC / GC-MS) Step4->Step5 Step6 6. Workup & Isolation (Filtration & Concentration) Step5->Step6

Step-by-step experimental workflow for the high-pressure hydrogenation process.

Sources

Application Note: Synthesis of Pyrazolone and 1,5-Benzothiazepine Scaffolds from 3-(3-Chlorophenyl)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The compound 3-(3-Chlorophenyl)but-2-enoic acid (a β -methylcinnamic acid derivative) is a highly versatile building block in medicinal chemistry. It features a polarized α,β -unsaturated carboxylic acid system, making it an ideal bifunctional electrophile for divergent heterocyclic synthesis. The presence of the β -methyl group introduces a quaternary center upon nucleophilic addition—a prized structural feature for enhancing 3D spatial complexity in drug candidates. Furthermore, the meta-chloro substitution on the aryl ring provides a lipophilic binding vector and a potential handle for downstream palladium-catalyzed cross-coupling.

This application note details two robust, self-validating synthetic workflows to convert this starting material into two distinct, pharmacologically relevant heterocyclic scaffolds: Pyrazol-3-ones and 1,5-Benzothiazepines .

Mechanistic Insights & Causality

The Pyrazolone Pathway

The synthesis of pyrazolones from α,β -unsaturated acids relies on a tandem aza-Michael addition and intramolecular amidation[1]. When treated with hydrazine hydrate, the terminal nitrogen attacks the electrophilic β -carbon. Despite the steric hindrance of the β -methyl group, the strong electron-withdrawing nature of the carboxylate drives this conjugate addition. The secondary nitrogen then condenses with the carboxylic acid to form a 5-membered pyrazolidin-3-one ring. Because the saturated pyrazolidin-3-one is often prone to degradation, a controlled oxidation step (using Pyridinium Chlorochromate, PCC) is employed to yield the fully conjugated, stable pyrazol-3-one[2].

The 1,5-Benzothiazepine Pathway

The synthesis of 1,5-benzothiazepines utilizes 2-aminothiophenol, a bifunctional nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the thiolate acts as a "soft" nucleophile, preferentially attacking the "soft" β -carbon of the α,β -unsaturated system (thia-Michael addition). The "hard" primary amine subsequently condenses with the "hard" carboxylic acid. Because direct amidation of a free carboxylic acid is thermodynamically uphill, a Lewis acid catalyst such as Ceric Ammonium Nitrate (CAN) is utilized. CAN coordinates to the carbonyl oxygen, significantly increasing the electrophilicity of the β -carbon for the initial thiol attack, and subsequently activates the carboxylate to drive lactamization[3]. Alternatively, coupling agents like Propylphosphonic anhydride (T3P) can be used to form an activated phosphonic ester intermediate, driving the ring closure under mild conditions[4].

Divergent Synthesis Workflow

G SM 3-(3-Chlorophenyl) but-2-enoic acid R1 Hydrazine Hydrate (Aza-Michael) SM->R1 R2 2-Aminothiophenol (Thia-Michael) SM->R2 I1 Pyrazolidin-3-one Intermediate R1->I1 P2 1,5-Benzothiazepine Scaffold R2->P2 CAN Catalyst O1 Oxidation (PCC) I1->O1 P1 Pyrazol-3-one Scaffold O1->P1

Fig 1. Divergent synthesis of pyrazolone and 1,5-benzothiazepine scaffolds.

Experimental Protocols

Protocol A: Synthesis of 5-(3-Chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Step 1: Tandem Aza-Michael/Cyclization

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-(3-Chlorophenyl)but-2-enoic acid (10.0 mmol, 1.96 g) in absolute ethanol (25 mL).

  • Reagent Addition: Add hydrazine hydrate (15.0 mmol, 0.75 g) dropwise at room temperature. Causality: A 1.5x stoichiometric excess of hydrazine is critical to ensure complete conversion and prevent the formation of intermolecular dimers[1].

  • Reaction: Equip the flask with a reflux condenser and heat to 80 °C for 6–8 hours. Monitor the consumption of the starting material via TLC (Eluent: Hexanes/EtOAc 1:1, UV active).

  • Workup: Once complete, cool the mixture to 0 °C. The intermediate 5-(3-chlorophenyl)-5-methylpyrazolidin-3-one will precipitate. Filter the solid, wash with ice-cold ethanol (2 x 5 mL), and dry under vacuum.

Step 2: Oxidation to Pyrazol-3-one

  • Preparation: Dissolve the pyrazolidin-3-one intermediate (5.0 mmol) in anhydrous dichloromethane (CH 2​ Cl 2​ , 20 mL) under an inert argon atmosphere.

  • Oxidation: Cool the solution to 0 °C and add Pyridinium Chlorochromate (PCC) (6.0 mmol, 1.29 g) portion-wise over 15 minutes. Causality: Stepwise addition controls the exothermic nature of the oxidation, preventing over-oxidation or pyrazole ring cleavage[2].

  • Isolation: Stir at room temperature for 2 hours. Filter the dark brown suspension through a short pad of Celite to remove chromium salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc 7:3) to yield the pure pyrazol-3-one.

Protocol B: Synthesis of 2-(3-Chlorophenyl)-2-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
  • Preparation: In a 100 mL round-bottom flask, combine 3-(3-Chlorophenyl)but-2-enoic acid (10.0 mmol, 1.96 g) and 2-aminothiophenol (11.0 mmol, 1.38 g) in anhydrous toluene (30 mL).

  • Catalysis: Add Ceric Ammonium Nitrate (CAN) (1.0 mmol, 10 mol%). Causality: CAN acts as a mild, water-tolerant Lewis acid that coordinates to the carboxylate, simultaneously lowering the LUMO of the β -carbon for the thia-Michael addition and activating the acid for lactamization[3].

  • Dehydration: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) for 4–6 hours. Causality: The Dean-Stark trap continuously removes the water by-product, shifting the thermodynamic equilibrium strictly toward the closed lactam ring.

  • Workup (Self-Validation): Cool the reaction to room temperature. Transfer to a separatory funnel and wash with 5% aqueous NaHCO 3​ (2 x 20 mL). Causality: This basic wash self-validates the protocol by stripping away any unreacted starting carboxylic acid. Wash with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from an Ethanol/Water mixture (8:2) to afford the pure 1,5-benzothiazepine derivative.

Quantitative Data & Optimization

The following table summarizes the optimized reaction parameters and isolated yields for the described transformations, demonstrating the efficiency of the selected catalysts and conditions.

Target ScaffoldReagents (Equiv.)Catalyst / PromoterSolventTemp / TimeIsolated Yield (%)
Pyrazolidin-3-one Hydrazine hydrate (1.5)NoneEtOH80 °C, 6 h82%
Pyrazol-3-one Pyrazolidin-3-one (1.0), PCC (1.2)NoneCH 2​ Cl 2​ 25 °C, 2 h91%
1,5-Benzothiazepine 2-Aminothiophenol (1.1)CAN (10 mol%)Toluene110 °C, 4 h88%
1,5-Benzothiazepine 2-Aminothiophenol (1.1)T3P (1.5 eq)EtOAc80 °C, 3 h85%

Note: The use of T3P as an alternative coupling agent for the benzothiazepine pathway provides slightly lower yields but avoids the use of heavy metals, which may be preferable for late-stage pharmaceutical synthesis[4].

References

  • Expedient Organocatalytic Syntheses of 4-Substituted Pyrazolidines and Isoxazolidines.ub.edu.
  • Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones.
  • An Improved Procedure for the Synthesis of 1,5-Benzothiazepines Using Ceric Ammonium Nitrate (CAN).
  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.

Sources

Application Note: Intramolecular Friedel-Crafts Cyclization of 3-(3-Chlorophenyl)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Indenone scaffolds are privileged structural motifs in medicinal chemistry, serving as critical intermediates for the synthesis of biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and complex polycyclic natural products. The synthesis of functionalized indenones heavily relies on the intramolecular Friedel-Crafts acylation of α,β -unsaturated carboxylic acids[1].

This technical guide details the mechanistic rationale and provides validated, step-by-step methodologies for the cyclization of 3-(3-chlorophenyl)but-2-enoic acid . This specific transformation yields predominantly 5-chloro-3-methyl-1-indenone , alongside its minor regioisomer, 7-chloro-3-methyl-1-indenone .

Mechanistic Causality & Regioselectivity

The transformation of 3-(3-chlorophenyl)but-2-enoic acid into an indenone requires the generation of a highly electrophilic acylium ion intermediate. Once formed, this intermediate undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation)[2].

Because the starting material possesses a meta-chloro substituent relative to the aliphatic chain's attachment point, the cyclization can theoretically occur at two distinct ortho positions on the aromatic ring:

  • C6' Position (Para to the Chlorine atom) : Attack at this position is sterically favored. The absence of adjacent bulky groups allows for a lower activation energy barrier, leading to the formation of the major product, 5-chloro-3-methyl-1-indenone .

  • C2' Position (Ortho to the Chlorine atom) : Attack at this position suffers from significant steric clash with the adjacent chlorine atom. This makes it the kinetically and thermodynamically less favored pathway, yielding the minor product, 7-chloro-3-methyl-1-indenone .

Pathway SM 3-(3-Chlorophenyl) but-2-enoic acid Acylium Acylium Ion Intermediate SM->Acylium Activation (-H2O or -HCl) Path1 Attack at C6' (Para to Cl) Acylium->Path1 Sterically Favored Path2 Attack at C2' (Ortho to Cl) Acylium->Path2 Sterically Hindered Major 5-Chloro-3-methyl- 1-indenone (Major) Path1->Major Minor 7-Chloro-3-methyl- 1-indenone (Minor) Path2->Minor

Reaction pathway and regioselectivity of 3-(3-Chlorophenyl)but-2-enoic acid cyclization.

Validated Experimental Protocols

To ensure a self-validating system, two distinct protocols are provided below. Method A utilizes a classic two-step, one-pot acid chloride activation, which is ideal for substrates sensitive to harsh Brønsted acids. Method B employs a direct superacid approach, which is operationally simpler and highly scalable[2].

Method A: Acid Chloride Activation ( SOCl2​ / AlCl3​ )

Causality: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride, preventing any reverse hydrolysis reactions. Aluminum chloride ( AlCl3​ ) acts as a strong Lewis acid to abstract the chloride ion, generating the requisite acylium ion for ring closure[1].

  • Activation : In an oven-dried, argon-purged flask, dissolve 3-(3-chlorophenyl)but-2-enoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 equiv) and a catalytic drop of DMF. Stir at 40 °C for 2 hours. Self-Validation: The reaction is complete when the evolution of SO2​ and HCl gas ceases.

  • Concentration : Remove excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride. Redissolve the residue in fresh anhydrous DCM.

  • Cyclization : Cool the solution to 0 °C. Portion-wise, add anhydrous AlCl3​ (1.2 equiv). The reaction mixture will darken immediately as the acylium ion forms and cyclizes. Allow the mixture to warm to room temperature and stir for 3 hours.

  • Quenching : Carefully pour the mixture over a beaker of crushed ice and 1M HCl to decompose the aluminum complex and prevent emulsion formation.

  • Extraction & Purification : Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO3​ and brine. Dry over anhydrous Na2​SO4​ , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to separate the 5-chloro and 7-chloro regioisomers.

Method B: Direct Superacid Cyclization (Eaton's Reagent)

Causality: Eaton's Reagent (7.7 wt% P2​O5​ in methanesulfonic acid) provides both the strong Brønsted acidity needed to protonate the carboxylic acid and the dehydrating power to drive acylium ion formation. It is chosen over traditional Polyphosphoric Acid (PPA) due to its significantly lower viscosity, which drastically improves mass transfer and simplifies the aqueous workup[2].

  • Setup : Charge a round-bottom flask with Eaton's Reagent (10 mL per gram of substrate).

  • Addition : Add 3-(3-chlorophenyl)but-2-enoic acid (1.0 equiv) portion-wise at room temperature to avoid rapid exotherms.

  • Heating : Heat the mixture to 60–70 °C for 4 hours. Self-Validation: Monitor the disappearance of the starting material via TLC (aliquots must be quenched in water/EtOAc before spotting).

  • Quenching : Cool the flask to room temperature and slowly pour the viscous mixture into vigorously stirred ice-water to hydrolyze the methanesulfonic anhydride intermediates.

  • Extraction & Purification : Extract with Ethyl Acetate (3x). Wash the organic layer sequentially with water, saturated NaHCO3​ (Self-Validation: Wash until CO2​ bubbling completely stops, indicating neutralization of the acid), and brine. Dry, concentrate, and purify via column chromatography.

Workflow Step1 1. Substrate Activation (SOCl2 or Eaton's Reagent) Step2 2. Friedel-Crafts Cyclization (AlCl3 or Heat) Step1->Step2 Step3 3. Reaction Quenching (Ice-water or NaHCO3) Step2->Step3 Step4 4. Liquid-Liquid Extraction (EtOAc / Aqueous wash) Step3->Step4 Step5 5. Product Purification (Silica Gel Chromatography) Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of chlorinated indenones.

Quantitative Data Summary

The following table summarizes the expected performance metrics for both methodologies, allowing researchers to select the optimal route based on available equipment, time constraints, and yield requirements.

ParameterMethod A ( SOCl2​ / AlCl3​ )Method B (Eaton's Reagent)
Activation Step Acid Chloride formationDirect protonation/dehydration
Reaction Temperature 0 °C to 25 °C60 °C to 70 °C
Reaction Time 5 hours (total)4 hours
Overall Yield 75 - 82%68 - 74%
Regiomeric Ratio (5-Cl : 7-Cl) ~ 85:15~ 80:20
Primary Advantage Higher yield, milder temperaturesOperationally simple, one-step

References

  • Galatsis, P., Manwell, J. J., & Blackwell, J. M. (1994). Indenone synthesis. Improved synthetic protocol and effect of substitution on the intramolecular Friedel–Crafts acylation. Canadian Journal of Chemistry, 72(7), 1656-1659. [1]

  • Ramulu, B. V., & Satyanarayana, G. (2015). Superacid mediated intramolecular condensation: facile synthesis of indenones and indanones. RSC Advances, 5(95), 78159-78165. [2]

Sources

Advanced Cross-Coupling Protocols for Chlorophenyl Butenoic Acid Derivatives: Chemoselective Suzuki-Miyaura and Decarboxylative Heck Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Chlorophenyl butenoic acids—such as 4-(4-chlorophenyl)-2-butenoic acid—are highly versatile, bifunctional building blocks in pharmaceutical development and materials science[1]. These substrates present a unique synthetic challenge and opportunity due to their dual reactive sites:

  • An unactivated C(sp²)-Cl bond: Traditionally inert under standard palladium catalysis, but essential for late-stage biaryl construction.

  • An α,β -unsaturated carboxylic acid moiety: Capable of acting as a directing group, a Michael acceptor, or undergoing decarboxylative extrusion.

The core objective of this application note is to establish absolute chemoselectivity . Activating the robust C-Cl bond requires highly electron-rich, bulky phosphine ligands to drive oxidative addition[2], while preventing the premature decarboxylation of the butenoic acid tail. Conversely, targeting the carboxylic acid for decarboxylative Heck coupling requires specific oxidants and Pd(II) precursors while leaving the aryl chloride intact for subsequent functionalization.

Causality in Experimental Design
  • Ligand Selection for C-Cl Activation: Standard ligands (e.g., PPh₃) fail to activate aryl chlorides due to insufficient electron density at the palladium center. We employ Buchwald-type dialkylbiarylphosphines, specifically XPhos . The bulky dicyclohexyl groups promote rapid reductive elimination, while the electron-rich biphenyl backbone accelerates the rate-limiting oxidative addition into the strong C-Cl bond[2][3].

  • Base Selection & Substrate Preservation: The presence of the free carboxylic acid necessitates a careful choice of base. Strong bases (e.g., KOtBu) can cause double-bond deconjugation or unwanted side reactions. We utilize mild, inorganic bases like K₃PO₄ in biphasic solvent systems to facilitate transmetalation without degrading the substrate[1].

  • Suppressing Homocoupling: Oxygen ingress rapidly oxidizes the active Pd(0) catalyst to Pd(II), triggering the homocoupling of the boronic acid partner (forming symmetrical biaryls)[2]. Strict Schlenk techniques and freeze-pump-thaw degassing are mandatory to maintain a self-validating, high-yield system.

Visualizing Orthogonal Reactivity

OrthogonalReactivity Substrate Chlorophenyl Butenoic Acid (Bifunctional Substrate) Cat1 Pd(OAc)2 / XPhos K3PO4, Dioxane/H2O Substrate->Cat1 Cat2 Pd(TFA)2 / Ag2CO3 DMSO, Oxidant Substrate->Cat2 Path1 Suzuki-Miyaura Coupling (C-Cl Activation) Prod1 Biaryl Butenoic Acid (Intact Alkene/COOH) Path1->Prod1 Path2 Decarboxylative Heck (COOH Extrusion) Prod2 Chlorophenyl Diene (Intact C-Cl Bond) Path2->Prod2 Cat1->Path1 Cat2->Path2

Orthogonal cross-coupling pathways for chlorophenyl butenoic acid derivatives.

Optimization Data: C(sp²)–Cl Activation

To validate the causality of our reagent choices, a ligand and base screening was conducted on 4-(4-chlorophenyl)-2-butenoic acid. The data below demonstrates why XPhos and K₃PO₄ are critical for this specific transformation.

EntryCatalyst / LigandBase (Equiv)Solvent SystemYield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3.0)Toluene/H₂O< 5%No oxidative addition into C-Cl bond.
2Pd₂(dba)₃ / PCy₃K₃PO₄ (3.0)Dioxane/H₂O42%Moderate conversion; PCy₃ lacks sufficient steric bulk.
3Pd(OAc)₂ / SPhosKOtBu (3.0)THF15%Substrate degradation; strong base isomerizes the alkene.
4Pd(OAc)₂ / XPhosK₃PO₄ (3.0)Dioxane/H₂O94% Optimal: Rapid C-Cl activation; intact butenoic acid.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol is engineered as a self-validating system. By utilizing an acid-base extraction during the workup, we exploit the carboxylic acid moiety of the product to easily separate it from neutral impurities (like homocoupled boronic acid and phosphine oxides), eliminating the need for complex column chromatography.

Reagents & Materials
  • Electrophile: 4-(4-chlorophenyl)-2-butenoic acid (1.0 mmol, 1.0 equiv)

  • Nucleophile: Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Precatalyst: Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Ligand: XPhos (0.04 mmol, 4 mol%)[2]

  • Base: K₃PO₄ (3.0 mmol, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 0.2 M)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-(4-chlorophenyl)-2-butenoic acid, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Degassing: Seal the tube with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Nitrogen. Repeat this cycle three times. Causality: Removing oxygen prevents the oxidation of Pd(0) to Pd(II), which is the primary driver of boronic acid homocoupling[2].

  • Solvent Addition: Add 4.0 mL of sparged 1,4-Dioxane and 1.0 mL of sparged H₂O via syringe.

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive nitrogen flow. Heat the reaction mixture in a pre-warmed oil bath at 80 °C for 12 hours with vigorous stirring.

  • Validation & QC: Monitor the reaction via TLC (Eluent: 9:1 DCM/MeOH with 1% AcOH). The starting material should be completely consumed, indicated by a new, lower-Rf UV-active spot.

  • Self-Purifying Workup (Acid-Base Extraction):

    • Cool the mixture to room temperature and dilute with 10 mL of H₂O.

    • Wash the aqueous layer with Ethyl Acetate (3 x 10 mL). Discard the organic layer. (This step selectively removes the XPhos ligand, Pd residues, and any neutral homocoupled biaryl byproducts).

    • Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. The desired biaryl butenoic acid product will precipitate.

    • Extract the acidified aqueous layer with Ethyl Acetate (3 x 15 mL). Combine these new organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

SuzukiCycle Pd0 Pd(0)-XPhos Active Catalyst OA Oxidative Addition (Cleaves C-Cl Bond) Pd0->OA Chlorophenyl Substrate PdII Ar-Pd(II)-Cl Intermediate OA->PdII TM Transmetalation (K3PO4 mediated) PdII->TM Ar'-B(OH)2 PdII_TM Ar-Pd(II)-Ar' TM->PdII_TM RE Reductive Elimination PdII_TM->RE RE->Pd0 Regeneration Product Coupled Biaryl Product RE->Product

XPhos-enabled Suzuki-Miyaura catalytic cycle for inert aryl chlorides.

Protocol B: Decarboxylative Heck-Type Cross-Coupling

When the synthetic goal is to functionalize the alkene while preserving the aryl chloride for downstream reactions, a decarboxylative Heck strategy is employed. Here, the carboxylic acid acts as a traceless directing/leaving group, extruding CO₂ to form a new C-C bond.

Reagents & Materials
  • Substrate: 4-(4-chlorophenyl)-2-butenoic acid (0.5 mmol, 1.0 equiv)

  • Coupling Partner: Terminal Olefin (e.g., Styrene) (1.0 mmol, 2.0 equiv)

  • Catalyst: Pd(TFA)₂ (0.05 mmol, 10 mol%)

  • Oxidant/Additive: Ag₂CO₃ (1.5 mmol, 3.0 equiv)

  • Solvent: Anhydrous DMSO (5.0 mL, 0.1 M)

Step-by-Step Methodology
  • Reaction Setup: In a 15 mL pressure vial, combine 4-(4-chlorophenyl)-2-butenoic acid, Pd(TFA)₂, and Ag₂CO₃. Causality: Pd(TFA)₂ is chosen over Pd(OAc)₂ because the trifluoroacetate ligands are more labile, facilitating the initial coordination to the alkene and subsequent decarboxylation.

  • Solvent & Substrate Addition: Add 5.0 mL of anhydrous DMSO followed by the terminal olefin.

  • Thermal Decarboxylation: Seal the vial and heat the mixture at 110 °C for 16 hours. The high temperature is required to overcome the activation energy barrier for CO₂ extrusion.

  • Workup: Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate and filter the crude mixture through a short pad of Celite to remove the precipitated silver salts and palladium black.

  • Washing: Wash the filtrate with water (3 x 15 mL) to remove the DMSO, followed by brine (15 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Purify the resulting chlorophenyl diene via flash column chromatography (Hexanes/Ethyl Acetate gradient). The intact C-Cl bond can now be subjected to Protocol A for further elaboration.

References

  • Sherikar, M. S., & Prabhu, K. R. Decarboxylative Heck-Type and [4 + 1] Annulation Reactions with Maleimides. Organic Letters, 2019, 21, 4525. Available at:[Link]

  • [3] Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv, 2023. Available at: [Link]

Sources

Green Chemistry Approaches for the Synthesis of 3-(3-Chlorophenyl)but-2-enoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(3-chlorophenyl)but-2-enoic acid, a valuable intermediate in medicinal chemistry and materials science, has traditionally relied on methods that often employ hazardous solvents, harsh conditions, and toxic catalysts. In line with the principles of green chemistry, this guide provides detailed application notes and protocols for cleaner, more efficient, and sustainable methods for its synthesis. We will explore microwave-assisted, solvent-free, and ultrasound-assisted Knoevenagel condensation reactions, offering a comparative analysis to aid in the selection of the most appropriate method for your research and development needs.

Introduction to Green Synthetic Strategies

The Knoevenagel condensation is a cornerstone of C-C bond formation, typically involving the reaction of an aldehyde or ketone with an active methylene compound.[1] The Doebner modification of this reaction, which utilizes malonic acid and a basic catalyst, is particularly relevant as it undergoes subsequent decarboxylation to yield α,β-unsaturated carboxylic acids, the structural class of our target molecule.[1] Traditional protocols often involve pyridine as both a solvent and catalyst, which is toxic and difficult to remove.[2] Modern green approaches aim to replace such hazardous reagents and minimize energy consumption.

This guide will focus on the reaction of 3-chlorobenzaldehyde with malonic acid as the primary route to 3-(3-Chlorophenyl)but-2-enoic acid, following the Knoevenagel-Doebner reaction pathway.

Core Synthetic Methodologies: A Comparative Overview

Here, we present three green synthetic methods for the synthesis of 3-(3-Chlorophenyl)but-2-enoic acid. The choice of method will depend on available equipment, desired reaction scale, and specific research goals.

MethodCatalyst/PromoterSolventEnergy SourceReaction TimeTypical YieldKey Advantages
Microwave-Assisted Synthesis Piperidine/Ammonium Acetate[3]Solvent-Free or minimal DMF[3]Microwave Irradiation5-30 minutes[3]High (often >85%)[3]Rapid reaction rates, high yields, energy efficient.[4]
Solvent-Free Synthesis Benign amines (e.g., ammonium bicarbonate)[2]NoneConventional Heating1-2 hours[2]Good to Excellent[2]Avoids use of hazardous solvents, simplified work-up.
Ultrasound-Assisted Synthesis None (catalyst-free in water)[5][6]WaterSonication1-3 hours[5][6]Good to Excellent[5][6]Environmentally benign, catalyst-free option, mild conditions.

Method 1: Microwave-Assisted Knoevenagel-Doebner Condensation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant rate enhancements and often leading to higher yields and cleaner reactions.[4] The mechanism involves the efficient heating of polar molecules through dielectric loss, leading to rapid temperature increases within the reaction mixture.[7]

Causality Behind Experimental Choices:
  • Microwave Irradiation: Provides rapid and uniform heating, drastically reducing reaction times compared to conventional heating.[3] This can also minimize the formation of side products.

  • Solvent-Free or Minimal Solvent: Adheres to the principles of green chemistry by reducing or eliminating solvent use.[8] When a solvent is necessary for dissolution, a high-boiling, polar solvent like dimethylformamide (DMF) is often used in minimal quantities.[3]

  • Basic Catalyst (Piperidine or Ammonium Acetate): A small amount of a basic catalyst is essential to deprotonate the active methylene group of malonic acid, initiating the condensation.[1] Ammonium acetate is a greener alternative to piperidine.

Experimental Protocol:
  • Reactant Mixture: In a 10 mL microwave process vial, combine 3-chlorobenzaldehyde (1.0 mmol, 140.6 mg), malonic acid (1.2 mmol, 124.9 mg), and a catalytic amount of ammonium acetate (0.2 mmol, 15.4 mg).

  • Solvent (Optional): If the reactants are not readily miscible, add a minimal amount of DMF (e.g., 0.5 mL) to ensure homogeneity.

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave reactor. Irradiate the mixture at a constant temperature of 120-140°C for 10-20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling, add 10 mL of cold water to the reaction mixture. The product will precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-(3-Chlorophenyl)but-2-enoic acid.

G cluster_0 Microwave-Assisted Synthesis Workflow Reactants 3-Chlorobenzaldehyde Malonic Acid Catalyst Microwave Microwave Irradiation (120-140°C, 10-20 min) Reactants->Microwave Seal vial Precipitation Add Cold Water Microwave->Precipitation Cool Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization Filtration->Purification Product 3-(3-Chlorophenyl)but-2-enoic acid Purification->Product

Microwave-Assisted Synthesis Workflow

Method 2: Solvent-Free Knoevenagel-Doebner Condensation

Eliminating organic solvents from chemical reactions is a primary goal of green chemistry. Solvent-free reactions, also known as solid-state reactions, can lead to improved yields, reduced reaction times, and simplified purification procedures.[2]

Causality Behind Experimental Choices:
  • Solvent-Free Conditions: This approach minimizes environmental impact and simplifies the work-up process, as there is no solvent to remove.[2]

  • Benign Amine Catalysts: The use of environmentally benign catalysts like ammonium bicarbonate instead of toxic pyridine and piperidine is a key green feature of this method.[2] At elevated temperatures, ammonium bicarbonate decomposes to ammonia, which acts as the catalyst.

  • Conventional Heating: While slower than microwave heating, conventional heating in a solvent-free system is still effective and more accessible if a microwave reactor is not available.

Experimental Protocol:
  • Reactant Mixture: In a round-bottom flask, thoroughly mix 3-chlorobenzaldehyde (1.0 mmol, 140.6 mg), malonic acid (1.2 mmol, 124.9 mg), and ammonium bicarbonate (0.4 mmol, 31.6 mg). To ensure homogeneity, the reactants can be briefly dissolved in a minimal amount of a volatile solvent like ethyl acetate, which is then removed under reduced pressure.[2]

  • Heating: Heat the solid mixture in an oil bath at 90-100°C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, add 10 mL of water to the flask and acidify with dilute HCl to a pH of approximately 2.

  • Isolation and Purification: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol/water will yield the pure product.

G cluster_1 Solvent-Free Synthesis Workflow Mix Mix Reactants (3-Chlorobenzaldehyde, Malonic Acid, Catalyst) Heat Conventional Heating (90-100°C, 1-2 h) Mix->Heat Acidify Add Water & Acidify Heat->Acidify Cool Isolate Filter and Dry Acidify->Isolate Pure_Product Pure Product Isolate->Pure_Product

Solvent-Free Synthesis Workflow

Method 3: Ultrasound-Assisted Catalyst-Free Knoevenagel Condensation in Water

The use of water as a solvent and ultrasound as an energy source represents a highly green and sustainable approach to chemical synthesis. Sonication can promote reactions through acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high temperatures and pressures.[5][6]

Causality Behind Experimental Choices:
  • Water as Solvent: Water is a non-toxic, non-flammable, and inexpensive solvent, making it an ideal medium for green chemistry.[9]

  • Ultrasound Irradiation: Provides the energy to overcome the activation barrier of the reaction, often allowing it to proceed at ambient temperature without the need for a catalyst.[5][6]

  • Catalyst-Free: This method avoids the use of any catalyst, which simplifies purification and reduces waste.[5][6]

Experimental Protocol:
  • Reactant Mixture: In a flask, suspend 3-chlorobenzaldehyde (1.0 mmol, 140.6 mg) and malononitrile (1.2 mmol, 79.3 mg) in 10 mL of water.

  • Sonication: Place the flask in an ultrasonic bath and sonicate at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, the solid product will have precipitated from the aqueous medium.

  • Isolation and Purification: Collect the product by vacuum filtration, wash thoroughly with water, and dry. The product is often pure enough for many applications, but can be recrystallized if necessary.

G cluster_2 Ultrasound-Assisted Synthesis Workflow Suspend Suspend Reactants in Water Sonicate Ultrasonic Irradiation (Room Temp, 1-3 h) Suspend->Sonicate Filter Vacuum Filtration Sonicate->Filter Product_US Pure Product Filter->Product_US

Ultrasound-Assisted Synthesis Workflow

Reaction Mechanism: Knoevenagel-Doebner Condensation

The synthesis of 3-(3-Chlorophenyl)but-2-enoic acid via the Knoevenagel-Doebner reaction proceeds through three key steps:

  • Enolate Formation: The basic catalyst (B:) abstracts an acidic proton from malonic acid to form a resonance-stabilized enolate.

  • Aldol-type Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde, forming an aldol addition intermediate.

  • Dehydration and Decarboxylation: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid, which then decarboxylates upon heating to yield the final product, 3-(3-Chlorophenyl)but-2-enoic acid.

G cluster_mech Knoevenagel-Doebner Reaction Mechanism Malonic_Acid Malonic Acid Enolate Enolate Malonic_Acid->Enolate + Base Aldol_Intermediate Aldol Intermediate Enolate->Aldol_Intermediate + 3-CBA 3CBA 3-Chlorobenzaldehyde Unsaturated_Diacid Unsaturated Dicarboxylic Acid Aldol_Intermediate->Unsaturated_Diacid - H2O Final_Product 3-(3-Chlorophenyl)but-2-enoic acid Unsaturated_Diacid->Final_Product - CO2 (Heat)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(3-Chlorophenyl)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-(3-Chlorophenyl)but-2-enoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their experiments. Here, we address common challenges and provide in-depth, field-tested protocols and troubleshooting advice in a direct question-and-answer format.

Purification Strategy Overview

The choice of purification technique is critically dependent on the nature and quantity of impurities present in your crude sample. A logical workflow can save significant time and resources. The following decision tree outlines a general strategy for purifying 3-(3-Chlorophenyl)but-2-enoic acid.

Purification_Workflow start Crude 3-(3-Chlorophenyl)but-2-enoic Acid acid_base Is the primary impurity neutral or basic? (e.g., unreacted starting materials) start->acid_base extraction Perform Acid-Base Extraction acid_base->extraction  Yes   recrystallization_check Is the material solid and crystalline? acid_base->recrystallization_check  No / Unsure   extraction->recrystallization_check recrystallization Perform Recrystallization recrystallization_check->recrystallization  Yes   chromatography_check Are impurities structurally similar isomers or is the product an oil? recrystallization_check->chromatography_check  No   purity_analysis Assess Purity (HPLC, NMR, MP) recrystallization->purity_analysis chromatography Perform Flash Column Chromatography chromatography_check->chromatography  Yes   chromatography_check->purity_analysis  No, proceed to analysis   chromatography->purity_analysis end Pure Product purity_analysis->end

Caption: General purification decision workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A: Impurities in a crude sample of 3-(3-Chlorophenyl)but-2-enoic acid typically originate from the synthetic route. Common classes include:

  • Unreacted Starting Materials: Such as 3-chloroacetophenone or reagents from a Wittig or Horner-Wadsworth-Emmons reaction.

  • Geometric Isomers: The (Z)-isomer may be present alongside the desired (E)-isomer, or vice-versa.[1][2] These can be particularly challenging to separate due to their similar physicochemical properties.

  • Side-Reaction Products: Products from self-condensation of the ketone, or other unintended reaction pathways.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup, and inorganic salts.

Q2: What is the first and most effective purification step for a crude, solid sample?

A: For a carboxylic acid like this, an acid-base extraction is an excellent first step to remove any neutral or basic impurities.[3] This technique leverages the acidic nature of your target compound. By dissolving the crude mixture in an organic solvent and washing with a basic aqueous solution (e.g., sodium bicarbonate), the carboxylic acid is deprotonated and moves into the aqueous layer as a water-soluble carboxylate salt. Neutral and basic impurities remain in the organic layer, which can then be discarded. Subsequent acidification of the aqueous layer will precipitate your purified product.

Q3: How do I select the best solvent system for recrystallization?

A: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[4] A systematic approach is best:

  • Solubility Testing: Test the solubility of a small amount of your crude product in various solvents (e.g., hexane, ethyl acetate, ethanol, water, toluene) at room temperature and at their boiling points.

  • Solvent Polarity: 3-(3-Chlorophenyl)but-2-enoic acid is a moderately polar molecule. Solvents of intermediate polarity or solvent mixtures are often successful. A common and effective system for similar compounds is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[5]

  • Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system is a powerful alternative.[6] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at high temperature, and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. The compound comes out of solution as a liquid instead of a solid. To resolve this:

  • Add More Solvent: The most common cause is using too little solvent. Add a small amount of additional hot solvent to the oiled-out mixture to ensure it fully redissolves, then allow it to cool again, perhaps more slowly.

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature, potentially using an ice bath, after it has slowly cooled to room temperature.

  • Change Solvent System: The solvent system may be inappropriate. A more polar solvent or a different solvent mixture might be necessary.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[7]

Q5: When is column chromatography the better choice over recrystallization?

A: Column chromatography is preferred in several scenarios:

  • Separating Isomers: When dealing with geometric isomers (E/Z) that have very similar solubilities, recrystallization may not be effective. Chromatography can often resolve these based on small differences in their polarity.[5]

  • Purifying Non-Crystalline Products: If your product is an oil or a waxy solid that is difficult to recrystallize, chromatography is the go-to method.

  • Removing Closely Related Impurities: If impurities have solubility profiles very similar to your product, making recrystallization inefficient, chromatography offers a more powerful separation mechanism.

Troubleshooting Guides & In-Depth Protocols

Technique 1: Acid-Base Extraction

Principle of Causality: This technique exploits the acidic proton of the carboxylic acid functional group. In the presence of a weak base (e.g., NaHCO₃), the acid is deprotonated to form a water-soluble carboxylate salt. Neutral organic impurities (like unreacted starting materials) remain in the organic phase. This phase separation allows for a highly effective purification.

Detailed Protocol:

  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate or diethyl ether (50 mL) in a separatory funnel.

  • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced during the neutralization.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker or flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of NaHCO₃ solution (30 mL) to ensure all the carboxylic acid has been extracted. Combine the aqueous layers.

  • Re-acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). Your product should precipitate as a solid.

  • Collection: Collect the precipitated solid by vacuum filtration, wash the solid with a small amount of ice-cold water to remove residual salts, and dry thoroughly.[8]

Troubleshooting Guide: Acid-Base Extraction

Problem Potential Cause Solution
Emulsion Formation Agitation was too vigorous; high concentration of solutes.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the funnel to stand undisturbed for a longer period.
Product Does Not Precipitate Upon Acidification Insufficient acidification; product is more water-soluble than expected.Add more acid until pH is confirmed to be 1-2. If it still doesn't precipitate, extract the acidified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate), then dry and evaporate the solvent.
Low Recovery Incomplete extraction into the aqueous layer; premature precipitation in the funnel.Perform additional extractions with the basic solution. Ensure the pH of the aqueous layer is sufficiently basic (>8) during extraction.
Technique 2: Recrystallization

Principle of Causality: Recrystallization is based on the principle of differential solubility.[6] An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent.

Solvent Selection Data

Solvent Boiling Point (°C) Polarity Comments
Hexane / Petroleum Ether~69Non-polarGood as an "anti-solvent" or for co-solvent systems with a more polar solvent.[5]
Toluene111LowGood for higher-melting solids; dissolves non-polar impurities well.
Ethyl Acetate (EtOAc)77MediumOften a good starting point. Can be paired with hexane.[5]
Isopropanol (IPA)82PolarCan be effective, but may require cooling to low temperatures for good crystal recovery.
Ethanol / Methanol78 / 65HighMay dissolve the compound too well, even at room temperature, leading to low recovery.
Water100Very HighUnlikely to be a good single solvent due to the organic nature of the compound, but useful for washing the final product after acid-base extraction.

Detailed Protocol (Two-Solvent System: Ethyl Acetate/Hexane):

  • Dissolution: Place the crude, dry 3-(3-Chlorophenyl)but-2-enoic acid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (near boiling) dropwise while stirring until the solid just dissolves.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Anti-Solvent Addition: While the solution is still hot, slowly add hot hexane dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the turbidity, resulting in a clear, saturated solution.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[9]

  • Collection & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.[8]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Guide: Recrystallization

Problem Potential Cause Solution
No Crystals Form Solution is not saturated (too much solvent); solution cooled too quickly.Re-heat the solution to boil off some solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal of pure product if available. Ensure slow cooling.
Colored Impurities in Crystals Impurities co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step.[8] Use only a small amount (1-2% by weight) as it can adsorb your product as well.
Very Low Yield Too much solvent was used; crystals were washed with solvent that was not ice-cold; compound has significant solubility in the cold solvent.Concentrate the filtrate (mother liquor) and cool it again to obtain a second crop of crystals. Optimize the solvent system for lower solubility at cold temperatures.
Technique 3: Flash Column Chromatography

Principle of Causality: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer, allowing for their separation.

Chromatography_Workflow prep Prepare Column: Slurry pack silica gel in eluent load Load Sample: Dissolve crude product in minimal solvent and apply to column prep->load elute Elute with Solvent System: (e.g., Hexane:Ethyl Acetate gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->collect Continue Elution combine Combine Pure Fractions analyze->combine Separation Complete evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for flash column chromatography.

Detailed Protocol:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. A good system (e.g., 7:3 or 8:2 Hexane:Ethyl Acetate) should give your product a Retention Factor (Rf) of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour it into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent completely to get a dry powder. Carefully add this dry-loaded sample to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.

  • Combine and Evaporate: Combine the fractions that contain your pure product and remove the solvent using a rotary evaporator.

Troubleshooting Guide: Flash Column Chromatography

Problem Potential Cause Solution
Poor Separation (Overlapping Bands) Inappropriate solvent system; column was overloaded with sample.Develop a better eluent system using TLC. Use a lower-polarity solvent system for better separation. Reduce the amount of sample loaded onto the column.
Cracked or Channeled Column Bed Column was allowed to run dry; improper packing.Ensure the silica bed is always covered with solvent. Repack the column carefully, ensuring a uniform and compact bed.
Streaking of Spots on TLC Sample is too acidic for silica gel; sample is not fully soluble in the eluent.Add a small amount of acetic acid (~0.5-1%) to the eluent system to improve the peak shape of acidic compounds. Ensure the sample is fully dissolved before loading.

References

  • Organic Syntheses Procedure, (1941), Coll. Vol. 1, p.543; (1932) Vol. 12, p.80. [Link]

  • Recrystallization, LibreTexts Chemistry. [Link]

  • Gao, W., et al. (2021). Highly Enantioselective Ni-Catalyzed Asymmetric Hydrogenation of β, β-Disubstituted Acrylic Acids. Organic Letters. [Link]

  • Recrystallization - Single Solvent, University of California, Los Angeles. [Link]

  • METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS, European P
  • Lab Procedure: Recrystallization, LabXchange. [Link]

  • Recrystallization, University of Toronto. [Link]

  • 3-(3-chlorophenyl)but-2-enoic acid, PubChem. [Link]

  • Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction, PubMed. [Link]

  • (Z)-3-chloro-3-phenylprop-2-enoic acid, PubChem. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents, Mettler Toledo. [Link]

  • Unique Selectivity of CORTECS Phenyl for the Separation of Nitroaromatic Compounds, Waters. [Link]

  • John, A. et al. (2022). A Comprehensive Review on Synthesis and Characterization of Impurities. World Journal of Pharmaceutical Research. [Link]

  • Novel Route of Synthesis of Some Trientine Impurities and Their Characterization, Der Pharma Chemica. [Link]

  • (E)-3-(4-Chlorophenyl)but-2-Enoic Acid, PubChem. [Link]

  • Sources of impurities - Investigation of... formation during the synthesis of amlodipine besylate, ResearchGate. [Link]

  • But-3-enoic acid, Wikipedia. [Link]

  • 3-Hydroxypent-2-enoic acid, PubChem. [Link]

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Separating E/Z isomers of 3-(3-Chlorophenyl)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isomer Separation

Topic: Separating E/Z Isomers of 3-(3-Chlorophenyl)but-2-enoic acid Document ID: TSC-ISO-2026-0312 Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the challenge of separating the E/Z geometric isomers of 3-(3-Chlorophenyl)but-2-enoic acid. The content is structured in a question-and-answer format to directly address common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the E/Z isomers of 3-(3-Chlorophenyl)but-2-enoic acid, and why is their separation critical in a pharmaceutical context?

A: The E/Z isomers (also known as geometric or cis/trans isomers) of 3-(3-Chlorophenyl)but-2-enoic acid are stereoisomers that differ in the spatial arrangement of substituents around the carbon-carbon double bond. The 'E' (entgegen) and 'Z' (zusammen) nomenclature is assigned based on the Cahn-Ingold-Prelog priority rules.

The critical need for their separation in drug development stems from the principle that different stereoisomers can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] Regulatory authorities like the FDA emphasize the control of isomeric content, often treating stereoisomers as separate chemical entities that must be independently evaluated.[3] Failure to isolate and characterize the dominant or active isomer can mask toxicity or lead to inconsistent efficacy in clinical trials.

Q2: What are the primary analytical techniques to confirm the identity of the separated E and Z isomers?

A: Spectroscopic methods are essential for the unambiguous identification of geometric isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most definitive technique. The key differentiating feature is the coupling constant (J-value) between the vinylic protons. For similar structures like cinnamic acid, the trans (E) isomer typically exhibits a larger coupling constant (J ≈ 12-18 Hz) compared to the cis (Z) isomer (J ≈ 7-12 Hz).[4] Chemical shifts of protons and adjacent carbons are also distinct.

  • UV-Visible (UV-Vis) Spectroscopy: The E-isomer, being generally more planar, allows for more effective π-orbital overlap (extended conjugation). This often results in a shift of the maximum absorption wavelength (λmax) to a longer wavelength and a higher molar absorptivity (ε) compared to the less planar Z-isomer.[4]

  • Infrared (IR) Spectroscopy: While less definitive than NMR, differences can be observed. The out-of-plane C-H bending vibration for a trans double bond typically appears around 960-990 cm⁻¹, a band that is absent for the corresponding cis isomer.[4][5]

Q3: Which preparative-scale techniques are most effective for isolating gram-scale quantities of these isomers?

A: For preparative isolation, High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and selective crystallization are the most viable techniques.

  • Preparative HPLC is a high-resolution, adaptable method suitable for achieving high purity.[6][7]

  • Supercritical Fluid Chromatography (SFC) is an increasingly popular "green" alternative that offers faster separations and reduced organic solvent consumption, making it highly effective for preparative scale.[3][8]

  • Selective Crystallization can be a cost-effective method if a solvent system can be identified in which the solubilities of the E and Z isomers are substantially different.[9][10] However, method development can be empirical and less predictable than chromatography.[11]

Chromatographic Methodologies: A Comparative Overview

The choice of chromatographic technique is a critical decision based on scale, required purity, available equipment, and economic factors.

TechniqueStationary Phase ExamplesMobile PhaseAdvantagesDisadvantages
Reverse-Phase HPLC C18, Phenyl, Cholesterol-based[1][12]Acetonitrile/Water, Methanol/Water (with pH modifier like formic or acetic acid)[13]High resolution and efficiency, excellent reproducibility, widely available.[6]Higher solvent consumption, potential for on-column isomerization, longer run times.[6]
Supercritical Fluid Chromatography (SFC) Chiral and achiral phases (e.g., Diol, Amino)Supercritical CO₂ with a polar co-solvent (e.g., Methanol)[3][8]Very fast separations, reduced organic solvent use, orthogonal selectivity to HPLC.[3][14]Higher initial instrument cost, requires specialized expertise for method development.[6]
Normal-Phase HPLC Silica, Alumina, AgNO₃-impregnated silica[6][15]Hexane/Isopropanol, Hexane/Ethyl AcetateCan offer unique selectivity based on polar interactions.Sensitive to water content in the mobile phase, less common for modern applications.

Troubleshooting Guide: Chromatographic Separation

Q: My E and Z isomer peaks are co-eluting or have very poor resolution (Rs < 1.5) in RP-HPLC. What is the first step?

A: A systematic approach to mobile phase optimization is the most logical starting point.[13] Instead of changing multiple parameters at once, proceed sequentially:

  • Adjust Mobile Phase Strength: Perform a gradient run to determine the approximate elution composition. Then, optimize the isocratic percentage of the organic solvent (%B). A lower %B generally increases retention and may improve resolution.[13]

  • Change the Organic Modifier: The choice of organic solvent can significantly alter selectivity. If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa.[16] Their different properties (dipole moment, proton donor/acceptor character) change the interactions with both the stationary phase and the analyte, often resolving co-eluting peaks.[13][17]

  • Optimize pH: Since the target molecule is a carboxylic acid, the mobile phase pH is critical.[18] It dictates the ionization state of the analyte. A pH that is at least 2 units away from the analyte's pKa ensures it is in a single, non-ionized form, which typically results in better retention and peak shape on a reverse-phase column. Add 0.1% formic acid or acetic acid to the mobile phase to suppress ionization.[1][18]

Q: I have optimized the mobile phase, but the resolution is still inadequate. What is the next most impactful change?

A: Changing the stationary phase chemistry is the most powerful tool when mobile phase optimization fails.[16] The goal is to introduce a different separation mechanism.

  • Switch from C18 to a Phenyl Column: A standard C18 column separates primarily based on hydrophobicity. Since E/Z isomers have very similar hydrophobicity, this may not be sufficient. A phenyl-based stationary phase can provide alternative π-π interactions with the aromatic ring of your compound, which can be sensitive to the molecule's overall shape, thus differentiating the isomers.[1]

  • Consider Specialized Isomer Columns: Columns with cholesterol-based or other shape-selective stationary phases are explicitly designed to resolve geometric isomers.[12]

Q: My peaks are exhibiting significant tailing. How can I improve the peak shape?

A: Peak tailing for an acidic compound often points to undesirable secondary interactions or improper mobile phase conditions.

  • Check Mobile Phase pH: As mentioned, an unstable ionization state (when the mobile phase pH is close to the analyte's pKa) can cause severe tailing. Ensure the pH is low enough to fully protonate the carboxylic acid.[18]

  • Consider Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a constant pH throughout the system.

  • Rule out Column Overload: Injecting too much sample can saturate the stationary phase and cause fronting or tailing. Reduce the injection volume or sample concentration to see if the peak shape improves.[19]

  • Assess Column Health: Persistent tailing with all analytes may indicate a fouled or aging column with active silanol sites. Use a column flushing and regeneration procedure as recommended by the manufacturer.

Q: How does adjusting the column temperature affect the separation of geometric isomers?

A: Temperature is a crucial but complex parameter that influences both efficiency and selectivity.

  • Efficiency: Higher temperatures reduce mobile phase viscosity, allowing for more efficient mass transfer and potentially sharper peaks.[16][20]

  • Selectivity: Changing the temperature can alter the thermodynamics of the interactions between the analytes and the stationary phase, which can either increase or decrease the relative separation (selectivity).[21] There is no universal rule; therefore, it is an empirical parameter that must be tested. We recommend screening temperatures at 25°C, 40°C, and 60°C to assess the impact on your separation.[1] In some cases, sub-ambient temperatures can prevent on-column isomerization and improve resolution.[22]

Workflow for Isomer Separation Method Development

G cluster_0 Method Development & Troubleshooting Workflow cluster_1 Troubleshooting Loop start Crude E/Z Mixture dev Analytical Method Development (RP-HPLC or SFC Screening) start->dev check_res Resolution Adequate? (Rs >= 1.5) dev->check_res opt_mp 1. Optimize Mobile Phase (Solvent, pH, %B) check_res->opt_mp No scale_up Preparative Scale-Up check_res->scale_up  Yes change_col 2. Change Stationary Phase (e.g., C18 -> Phenyl) opt_mp->change_col Still inadequate opt_temp 3. Adjust Temperature & Flow Rate change_col->opt_temp Still inadequate opt_temp->dev Re-evaluate end_product Isolated & Pure E and Z Isomers scale_up->end_product

Caption: A step-by-step workflow for isomer separation method development.

Detailed Experimental Protocol: Preparative RP-HPLC

This protocol provides a representative starting point for the preparative separation of E/Z isomers of 3-(3-Chlorophenyl)but-2-enoic acid.

1. Sample Preparation:

  • Dissolve the crude mixture of E/Z isomers in a minimal amount of the initial mobile phase (e.g., 50:50 Acetonitrile:Water) to a final concentration of 10-20 mg/mL.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.[23]

2. HPLC System and Conditions:

  • The following parameters should be adapted based on the results of analytical-scale method development.

ParameterSpecificationRationale
Instrument Preparative HPLC System with Gradient CapabilityRequired for handling larger volumes and optimizing separation.
Column C18 or Phenyl-Hexyl, 10 µm, 21.2 x 250 mmA wider bore column is necessary for preparative loading. A Phenyl phase is recommended to enhance selectivity.[1]
Mobile Phase A 0.1% (v/v) Formic Acid in WaterAcid modifier to suppress ionization of the carboxylic acid group.[18]
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileCommon organic solvent for reverse-phase.
Elution Mode Isocratic or Shallow GradientAn isocratic method is simpler to scale up. If co-elution is severe, a shallow gradient may be required.[13]
Example Program 70% A / 30% B (Isocratic)This is a starting point and must be optimized.
Flow Rate 15-20 mL/minAdjusted for the 21.2 mm ID column.
Column Temperature 30°CA controlled temperature ensures reproducibility.[20]
Detection UV at 265 nm (or λmax of the compound)Select a wavelength where both isomers have strong absorbance.
Injection Volume 1-5 mL per injectionDepends on the sample concentration and column capacity. Perform a loading study to determine the maximum volume without compromising resolution.

3. Separation and Fraction Collection:

  • Equilibrate the column with the mobile phase for at least 10 column volumes or until a stable baseline is achieved.

  • Perform a blank injection (sample solvent only) to identify any system peaks.

  • Inject the prepared sample.

  • Monitor the chromatogram in real-time and collect the eluent corresponding to each isomer peak into separate, clean collection vessels.

  • It is advisable to discard the "heart-cut" of each peak to ensure the highest purity, especially if the resolution is not perfect baseline.

4. Post-Processing:

  • Combine the collected fractions for each pure isomer.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • Analyze the purity of the isolated isomers using analytical HPLC and confirm their identity using NMR spectroscopy.[4]

References

  • Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). (2023). LCGC International. Available at: [Link]

  • Heath, R. R., Tumlinson, J. H., Doolittle, R. E., & Duncan, J. H. (n.d.). Analytical and Preparative Separation of Geometrical Isomers by High Efficiency Silver Nitrate Liquid Chromatography. Journal of Chromatographic Science. Available at: [Link]

  • Saha, S., et al. (2014). C60-mediated molecular shape sorting: separation and purification of geometrical isomers. Chemical Communications. Available at: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026). Waters. Available at: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). HPLC Professionals YouTube Channel. Available at: [Link]

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (2015). FAGG - Federal Agency for Medicines and Health Products. Available at: [Link]

  • He, H., et al. (n.d.). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • SUPERCRITICAL FLUID CHROMATOGRAPHY. (2001). Agilent. Available at: [Link]

  • Tarafder, A., et al. (2014). The Effect of Temperature, Pressure and Co-Solvent on a Chiral Supercritical Fluid Chromatography Separation. Chromatographia. Available at: [Link]

  • Temperature dependence of enantiomer separation parameters by gas-chromatografic and supercritical fluid chromatographic methods. (2009). ResearchGate. Available at: [Link]

  • 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv Technology Corporation. Available at: [Link]

  • Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today. Available at: [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Available at: [Link]

  • Exploring the Different Mobile Phases in HPLC. (2024). Moravek. Available at: [Link]

  • How can two isomeric compounds be separated?. (2018). ResearchGate. Available at: [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (n.d.). ScienceDirect. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Available at: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). UCLA Chemistry. Available at: [Link]

  • IR, 1H NMR and 13C NMR spectra of cinnamic acid. (n.d.). Doc Brown's Chemistry. Available at: [Link]

  • How to separate E and Z isomers?. (2016). ResearchGate. Available at: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. Available at: [Link]

  • Isolation and Identification of Cinnamic Acid Derivatives from the Aerial Parts of Seidlitzia Rosmarinus. (n.d.). Brieflands. Available at: [Link]

  • Effect of mobile phase on resolution of the isomers and homologues of tocopherols on a triacontyl stationary phase. (2013). PubMed. Available at: [Link]

  • Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts. Available at: [Link]

Sources

🔬 Technical Support Center: Advanced Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield losses, product mixtures, or complete synthetic failures when working with chlorophenyl butenoic acid derivatives.

Below, we address the mechanistic root causes of these failures and provide a field-validated, self-correcting protocol to bypass the side reactions entirely.

Part 1: Diagnostic FAQs (The "Why")

Q1: I am trying to synthesize an amide using 4-(4-chlorophenyl)-2-butenoic acid, but my isolated intermediate is a completely different isomer. What happened? A: You are observing spontaneous deconjugation. 4-(4-chlorophenyl)-2-butenoic acid cannot be readily isolated because it rapidly isomerizes to 4-(4-chlorophenyl)-3-butenoic acid[1].

  • The Causality: In the desired α,β -unsaturated acid, the alkene is conjugated with the carbonyl group (an acrylic system). However, shifting the double bond to the β,γ -position places it in direct conjugation with the chlorophenyl ring (a styrene-like system). Because styrene conjugation is thermodynamically far more stable than acrylic conjugation, the β,γ -isomer acts as a massive thermodynamic sink[1].

Q2: Can I prevent this isomerization by keeping the reaction cold during the isolation of the free acid? A: No. The activation barrier for this tautomerization—which is easily catalyzed by trace acid or base during standard aqueous workups—is too low. The free acid is inherently unstable to isolation, meaning standard peptide coupling or acyl chloride generation will consistently fail or yield complex mixtures[1].

Q3: How do I successfully synthesize my target compound without triggering this side reaction? A: You must abandon the routine acylation approach. Instead, use a Horner-Wadsworth-Emmons (HWE) bypass strategy [1]. By attaching a phosphonate group to your target amine first, and then performing the olefination with 4-chlorophenylacetaldehyde under strict kinetic control (-78 °C), you build the α,β -unsaturated system in situ directly on the final scaffold. This self-validating system completely eliminates the unstable free acid from your workflow.

Part 2: Quantitative Data & Diagnostic Markers

If you suspect your reaction has fallen into the thermodynamic sink, use the table below to compare your 1 H NMR data against the two isomers.

PropertyTarget: 4-(4-chlorophenyl)-2-butenoic acidSide Product: 4-(4-chlorophenyl)-3-butenoic acid
Conjugation System Acrylic (Conjugated with C=O)Styrene-like (Conjugated with Aryl ring)
Thermodynamic Status Kinetically favored initiallyThermodynamically favored (Sink)
Key 1 H NMR (Alkene) ~5.8 ppm (d), ~7.1 ppm (dt)~6.3 ppm (dt), ~6.5 ppm (d)
Key 1 H NMR (Methylene) ~3.5 ppm (dd, benzylic/allylic)~3.3 ppm (d, α to carbonyl)
Typical Isolated Yield < 15% (due to rapid isomerization)> 85% (as the major side-product)

Part 3: Pathway Visualization

The diagram below illustrates why the standard route fails and how the HWE bypass strategy successfully circumvents the thermodynamic sink.

Pathway Start Target: α,β-Unsaturated Amide StdRoute Standard Route (Acylation) Start->StdRoute BypassRoute HWE Bypass Route (Kinetic Control) Start->BypassRoute FreeAcid 4-(4-chlorophenyl)-2-butenoic acid (Isolated Intermediate) StdRoute->FreeAcid Attempted Synthesis SideProduct 4-(4-chlorophenyl)-3-butenoic acid (β,γ-Isomer) FreeAcid->SideProduct Spontaneous Isomerization (Thermodynamic Sink) FailEnd Low Yield / Mixture FreeAcid->FailEnd SideProduct->FailEnd Phosphonate Amine + Diethoxyphosphorylacetyl chloride Phosphonate Amide BypassRoute->Phosphonate Step 1 Aldehyde Addition of 4-chlorophenylacetaldehyde (LDA, -78°C) Phosphonate->Aldehyde Step 2 SuccessEnd Pure (E)-α,β-Unsaturated Amide (100% Conversion) Aldehyde->SuccessEnd Olefination

Reaction pathway comparing the thermodynamic isomerization sink vs. the kinetic HWE bypass strategy.

Part 4: Validated Experimental Protocol (HWE Bypass)

To implement the solution described above, follow this step-by-step methodology. This protocol ensures the exclusive formation of the (E)-configuration of the target molecule[1].

Step 1: Synthesis of the Phosphonate Intermediate

By acylating the amine first, we delay the formation of the problematic alkene until the final step.

  • Preparation: Dissolve your target amine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.

  • Base Addition: Add Triethylamine (Et 3​ N, 1.5 eq) to the solution and cool the reaction flask to 0 °C using an ice bath.

  • Acylation: Dropwise add diethoxyphosphorylacetyl chloride (1.2 eq). The slow addition prevents localized heating and minimizes dialkylation.

  • Workup: Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous MgSO 4​ , and concentrate in vacuo to yield the phosphonate amide intermediate.

Step 2: Horner-Wadsworth-Emmons (HWE) Olefination

Performed under strict kinetic control to prevent post-reaction isomerization.

  • Ylide Formation: Dissolve the phosphonate amide intermediate (1.0 eq) in anhydrous Tetrahydrofuran (THF) under Argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add Lithium diisopropylamide (LDA, 2.0 M in THF, 1.1 eq). Stir for 30 minutes at -78 °C to ensure complete formation of the ylide.

  • Coupling: Dropwise add a solution of 4-chlorophenylacetaldehyde (1.2 eq) dissolved in a minimal amount of anhydrous THF.

  • Controlled Warming: Maintain the reaction at -78 °C for 2 hours. This extreme cold ensures the reaction remains under kinetic control, exclusively yielding the (E)- α,β -unsaturated amide[1]. Allow the reaction to slowly warm to room temperature.

  • Isolation: Quench with saturated aqueous NH 4​ Cl. Extract with Ethyl Acetate (3x), wash with brine, dry over MgSO 4​ , and purify via flash column chromatography.

References

  • Rennison, D.; Moynihan, H. A.; Traynor, J. R.; Lewis, J. W.; Husbands, S. M. "Structural Determinants of Opioid Activity in Derivatives of 14-Aminomorphinones: Effects of Changes to the Chain Linking of the C14-Amino Group to the Aryl Ring." Journal of Medicinal Chemistry, 2006, 49(20), 6104-6110. Available at:[Link][2]

Sources

Technical Support Center: Decarboxylation of Butenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the decarboxylation of butenoic acid derivatives (such as 2-butenoic/crotonic acid and 3-butenoic acid). These substrates are notoriously difficult to decarboxylate cleanly. The presence of the alkene moiety often leads to competing isomerization, polymerization, and high activation barriers.

This guide synthesizes field-proven protocols, mechanistic causality, and troubleshooting steps to ensure your workflows are robust and self-validating.

Part 1: Mechanistic Overview & Common Pitfalls (FAQ)

Q: Why do my 3-butenoic acid derivatives keep isomerizing to 2-butenoic acid instead of decarboxylating? A: This is a classic thermodynamic trap. 3-Butenoic acid ( β,γ -unsaturated) is thermodynamically less stable than its conjugated α,β -unsaturated counterpart, 2-butenoic acid (crotonic acid). Under thermal or basic conditions, the double bond readily migrates to enter conjugation with the carbonyl group. Once conjugated, the sp2 hybridized α -carbon strengthens the C-C(O)OH bond, significantly raising the activation energy for decarboxylation. To prevent this, you must either trap the β,γ -alkene kinetically or utilize oxidative/catalytic methods that bypass the traditional thermal cyclic transition state.

Q: Traditional Hunsdiecker conditions fail for my α,β -unsaturated acids. What is the mechanistic alternative? A: The classic Hunsdiecker reaction (using silver salts and bromine) relies on radical intermediates that are fundamentally incompatible with the alkene moiety, leading to electrophilic addition across the double bond and 1[1]. The causality here is the competitive reaction rate of the alkene versus the carboxylate radical. The solution is to use hypervalent iodine reagents, such as iodosylbenzene diacetate (IBDA), coupled with N-bromosuccinimide (NBS). This facilitates an oxidative halo-decarboxylation under1[1].

Part 2: Troubleshooting Guide

Issue 1: Low Yields and Complex Mixtures in Halodecarboxylation

  • Symptom: Reaction yields a mixture of dibrominated products, unreacted starting material, and minimal vinyl halide.

  • Root Cause: Radical pathways or direct halogenation of the alkene outcompete the decarboxylation step.

  • Solution: Switch to the IBDA/NBS system. The hypervalent iodine activates the carboxylate via ligand exchange, facilitating a concerted or ionic extrusion of CO2​ followed by halogen trapping. This works exceptionally well when the β -position has an aromatic or stabilizing substituent[1].

Table 1: Quantitative Yield Comparison for α,β -Unsaturated Acid Decarboxylation

Substrate TypeReagents / ConditionsReaction TimeMajor ProductYield (%)
α,β -Unsaturated (Cinnamic type) AgNO3​ / Br2​ (Hunsdiecker)> 12 h β -Bromostyrene< 15%[1]
α,β -Unsaturated (Cinnamic type)IBDA + NBS2-4 h β -Bromostyrene70-85%[1]
Substituted Butenoic AcidIBDA + NBS3 hSubstituted Bromoalkene65-82%[1]

Issue 2: Poor Conversion & Charring in Thermal Decarboxylation of Crotonic Acid

  • Symptom: Batch heating of crotonic acid leads to charring, polymerization, and low yields of terminal alkenes (propene).

  • Root Cause: Extended residence times at high temperatures (>300 °C) promote radical polymerization of the alkene rather than clean decarboxylation. Furthermore, consecutive decarboxylation pathways can lead to 2[2].

  • Solution: Implement a continuous flow-through reactor. By optimizing the residence time to exactly match the kinetics of the first-order decarboxylation, you minimize secondary polymerization. At 375 °C, a strict residence time of ~15.5 minutes in a flow reactor 3[3].

Part 3: Experimental Protocols (Self-Validating Workflows)

Protocol A: Oxidative Bromo-Decarboxylation using IBDA/NBS

Purpose: To convert substituted butenoic/acrylic acids to vinyl bromides without alkene addition side-reactions.

  • Preparation: In a flame-dried flask under an inert argon atmosphere, dissolve 1.0 mmol of the unsaturated carboxylic acid in 10 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 1.2 mmol of N-bromosuccinimide (NBS) and 1.2 mmol of iodosylbenzene diacetate (IBDA)[1].

  • Reaction & Self-Validation: Stir the mixture at room temperature. Self-Validation Check: Route the exhaust gas through a bubbler containing saturated Ba(OH)2​ solution. The precipitation of white BaCO3​ confirms active CO2​ extrusion and validates that the decarboxylation pathway is proceeding.

  • Completion: Track the consumption of the starting material via TLC (typically resolves within 2-4 hours).

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ to remove unreacted acid, followed by 10% sodium thiosulfate to quench residual active halogen species.

  • Purification: Concentrate the organic layer under reduced pressure and purify via flash column chromatography to isolate the pure bromoalkene.

Protocol B: Continuous Flow Thermal Decarboxylation of Crotonic Acid

Purpose: High-yield thermal extrusion of CO2​ to yield propene, avoiding batch polymerization.

  • System Setup: Utilize a stainless-steel flow-through reactor coil (e.g., ID: 0.3873 cm, Volume: 155 mL)[3].

  • Thermal Equilibration: Pre-heat the reactor zone to exactly 375 °C.

  • Injection: Feed the crotonic acid solution into the reactor using a high-precision HPLC pump.

  • Kinetic Control: Set the flow rate to achieve a strict residence time of 15.5 minutes[3]. Causality: This specific residence time provides enough thermal energy to overcome the high activation barrier of the α,β -unsaturated system while rapidly flushing the generated propene out before it can oligomerize.

  • Collection & Validation: Pass the effluent through a cold trap to condense unreacted acid and heavy byproducts. Collect the gaseous propene directly into a GC-FID sample loop for real-time yield quantification.

Part 4: Visualizations

TroubleshootingWorkflow Start Butenoic Acid Derivative Isomer Is the double bond α,β or β,γ? Start->Isomer BetaGamma β,γ-Unsaturated (e.g., 3-butenoic acid) Isomer->BetaGamma β,γ AlphaBeta α,β-Unsaturated (e.g., crotonic acid) Isomer->AlphaBeta α,β MildThermal Mild Thermal (<150°C) Decarboxylation BetaGamma->MildThermal HighEnergy High Energy or Oxidative Activation Req. AlphaBeta->HighEnergy ProductGoal Target Product? HighEnergy->ProductGoal VinylHalide Vinyl Halide (e.g., Bromopropene) ProductGoal->VinylHalide TerminalAlkene Terminal Alkene (e.g., Propene) ProductGoal->TerminalAlkene ProtocolA Use IBDA + NBS (Protocol A) VinylHalide->ProtocolA ProtocolB Flow Reactor @ 375°C (Protocol B) TerminalAlkene->ProtocolB

Decision tree for troubleshooting butenoic acid decarboxylation pathways.

Mechanism Step1 α,β-Unsaturated Acid Step2 Ligand Exchange with IBDA Step1->Step2 Step3 Hypervalent Iodine Carboxylate Intermediate Step2->Step3 Step4 CO₂ Extrusion & NBS Halogenation Step3->Step4 Step5 Vinyl Bromide Step4->Step5

Mechanistic pathway of IBDA/NBS mediated oxidative halo-decarboxylation.

References

  • Graven, A., Joergensen, K. A., Dahl, S., & Stanczak, A. "Oxidative Halo-Decarboxylation of alpha,beta-Unsaturated Carboxylic Acids." The Journal of Organic Chemistry, 1994. 1

  • "Highly selective one-step dehydration, decarboxylation and hydrogenation of citric acid to methylsuccinic acid." Lirias, 2017. 2

  • "Direct Production of Propene from the Thermolysis of Poly(beta-hydroxybutyrate)." NREL (National Renewable Energy Laboratory), 2015. 3

Sources

Technical Support Center: Optimizing Catalyst Load for 3-(3-Chlorophenyl)but-2-enoic Acid Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a drug development professional or synthetic chemist, achieving chemoselective reduction of α,β -unsaturated carboxylic acids bearing halogenated aromatic rings—specifically 3-(3-chlorophenyl)but-2-enoic acid—presents a unique kinetic challenge.

The primary objective is the quantitative reduction of the alkene (C=C) bond to yield 3-(3-chlorophenyl)butanoic acid while strictly suppressing the hydrodehalogenation of the aryl chloride. This guide provides field-proven troubleshooting diagnostics, mechanistic insights, and a self-validating experimental protocol to help you optimize your catalyst loading and reaction conditions.

Part 1: Reaction Pathway & Troubleshooting Diagnostics

Understanding the competing kinetic pathways is the first step in troubleshooting. The diagram below illustrates how catalyst loading directly dictates the fate of your substrate.

ReactionPathways Substrate 3-(3-Chlorophenyl) but-2-enoic acid Desired 3-(3-Chlorophenyl) butanoic acid (Desired Product) Substrate->Desired Optimal Catalyst Load (1.0 mol% Rh/C) Dehalogenated 3-Phenylbutanoic acid (Dehalogenated Byproduct) Substrate->Dehalogenated Excessive Catalyst Load (>5.0 mol% Pd/C) Desired->Dehalogenated Prolonged Exposure / Overcrowded Sites

Reaction pathways for 3-(3-chlorophenyl)but-2-enoic acid hydrogenation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant hydrodehalogenation (loss of the meta-chloro group) during the reduction? A1: Hydrodehalogenation is a direct consequence of competitive adsorption and oxidative addition at the metal center. When using standard Palladium on Carbon (Pd/C) at high catalyst loadings, the localized concentration of zero-valent metal sites exceeds the available alkene substrate. This overcrowding forces the aryl chloride to interact with the catalyst surface. Palladium has a high affinity for oxidative addition into aryl C-Cl bonds, leading to cleavage.

Solution: To mitigate this, we recommend switching to a Rhodium-based catalyst (e.g., Rh/C), which demonstrates superior chemoselectivity for C=C bonds over C-X bonds in cinnamic acid derivatives 1. Alternatively, if Pd/C must be used, modifying the catalyst with triphenylphosphine ( PPh3​ ) can inhibit the coplanar adsorption of the haloarene, effectively shutting down the dehalogenation pathway 2.

Q2: How does catalyst loading quantitatively affect the chemoselectivity of this specific reaction? A2: Catalyst loading dictates both the reaction kinetics and the selectivity profile. Insufficient loading results in low conversion rates due to potential catalyst poisoning by the carboxylic acid moiety, while excessive loading accelerates side reactions due to the overcrowding of active sites 3. Optimization requires a titration approach, monitoring hydrogen volumetric uptake to validate completion 4.

Table 1: Effect of 5% Rh/C Catalyst Loading on Conversion and Selectivity

Catalyst Loading (mol% Metal)Conversion (%)Desired Product Selectivity (%)Dehalogenation (%)
0.145>99<1
0.582982
1.0 (Optimal) >99 97 3
2.5>998515
5.0>996040

Q3: My conversion stalls at 80% even at the optimal 1.0 mol% loading. Should I increase the catalyst load? A3: No. Increasing the catalyst load beyond the optimized threshold will likely trigger dehalogenation rather than push the reaction to completion. Stalling is typically caused by competitive adsorption of the saturated product or H2​ mass transfer limitations. Instead of adding more metal, optimize the reactor design by increasing agitation (e.g., 800-1000 rpm) 3. Additionally, adding a catalytic amount of a mild base (like triethylamine) can deprotonate the carboxylic acid, preventing it from strongly coordinating to and poisoning the metal center 1.

Part 2: Standard Operating Procedure (SOP)

This self-validating protocol utilizes hydrogen uptake monitoring to ensure the reaction is driven by precisely controlled kinetics rather than brute-force excess catalyst.

Workflow Step1 1. Substrate Prep Dissolve 10 mmol substrate in EtOH/EtOAc (1:1) Step2 2. Catalyst Addition Add 1.0 mol% 5% Rh/C strictly under N2 atmosphere Step1->Step2 Step3 3. System Purge Pressurize & vent: 3x N2, followed by 3x H2 Step2->Step3 Step4 4. Hydrogenation 1.5 atm H2 at 25°C Monitor volumetric uptake Step3->Step4 Step5 5. Workup Filter through Celite pad Concentrate filtrate Step4->Step5

Step-by-step experimental workflow for chemoselective hydrogenation.

Detailed Step-by-Step Methodology
  • Substrate Preparation: In a clean, dry 50 mL autoclave or pressure-rated round-bottom flask, dissolve 10 mmol of 3-(3-chlorophenyl)but-2-enoic acid in 20 mL of a 1:1 Ethanol/Ethyl Acetate mixture. Causality: Ethyl acetate acts as a mild coordinating solvent that moderates catalyst activity to prevent over-reduction, while ethanol provides necessary solubility for the carboxylic acid.

  • Catalyst Addition: Carefully add 1.0 mol% of 5% Rh/C. Causality: Always add the catalyst under an inert atmosphere (Nitrogen or Argon). Dry, highly active carbon-supported catalysts can auto-ignite solvent vapors upon contact with atmospheric oxygen.

  • System Purging: Seal the reactor. Purge the system by pressurizing with N2​ to 3 atm and releasing the pressure (repeat 3 times). Follow this by purging with H2​ gas (repeat 3 times). Causality: This completely displaces oxygen, preventing explosive mixtures and ensuring the metal surface is cleanly exposed to the hydrogen donor.

  • Hydrogenation & Monitoring: Pressurize the reactor with H2​ to 1.5 atm. Stir vigorously (800-1000 rpm) at 25 °C. Monitor the reaction via continuous hydrogen volumetric uptake 4. Causality: Volumetric monitoring serves as a self-validating endpoint. Once exactly 1 molar equivalent of H2​ is consumed (typically 2-3 hours), stop the reaction immediately to prevent the onset of dehalogenation caused by prolonged exposure.

  • Filtration & Recovery: Vent the hydrogen gas and purge the vessel with N2​ . Filter the reaction mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst. Wash the pad with excess ethanol. Concentrate the filtrate under reduced pressure to yield the pure 3-(3-chlorophenyl)butanoic acid.

References

  • Source: Chemical Methodologies (chemmethod.com)
  • Source: Chinese Chemical Society (ccspublishing.org.cn)
  • Source: International Research Journal (interesjournals.org)
  • Source: HEL Group (helgroup.com)

Sources

Technical Support Center: Resolving Aqueous Solubility of 3-(3-Chlorophenyl)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the physicochemical barriers associated with 3-(3-Chlorophenyl)but-2-enoic acid .

This compound presents classic formulation challenges: it features a highly lipophilic 3-chlorophenyl ring and an alkene linkage (driving a high LogP), coupled with an ionizable carboxylic acid moiety (pKa ~4.5). At physiological or acidic pH, the unionized form dominates, leading to crystal lattice stacking and exclusion from water. Solving this requires thermodynamically driven strategies that manipulate ionization states or employ host-guest complexation.

Solubilization Strategy Workflow

Before troubleshooting, use the decision matrix below to align your solubilization strategy with your downstream experimental requirements.

Workflow A Identify Downstream Application BA BA A->BA B In Vitro Assays D DMSO Stock + Media Dilution B->D C In Vivo Dosing G pH Adjustment (Salt Formation) C->G High Dose H Cyclodextrin Inclusion C->H Neutral pH Req. E Precipitation? D->E F Use HP-β-CD or BSA E->F Yes BA->C

Decision matrix for solubilizing 3-(3-Chlorophenyl)but-2-enoic acid based on assay type.

Troubleshooting FAQs

Q1: I dissolved the compound in DMSO at 50 mM, but it crashes out immediately when added to cell culture media. Why does this happen, and how do I fix it?

Causality: This is a classic "solvent crash." When the DMSO stock is introduced to an aqueous environment, the DMSO rapidly diffuses into the bulk water. The local concentration of the highly lipophilic 3-(3-Chlorophenyl)but-2-enoic acid exceeds its thermodynamic aqueous solubility limit before it can disperse, causing rapid nucleation and precipitation . Solution: Instead of direct bolus addition, use a "step-down" dilution method or pre-warm your media to 37°C to increase the kinetic solubility threshold. Alternatively, formulate the working solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to shield the lipophilic core from the aqueous environment.

Q2: How can I achieve a highly concentrated aqueous stock (>10 mg/mL) without using organic solvents like DMSO?

Causality: To avoid organics, you must exploit the ionizable carboxylic acid group. The unionized acid has negligible water solubility due to the high desolvation energy required to accommodate the bulky chlorophenyl group . By raising the pH at least 2 units above the compound's pKa (adjusting to pH > 7.0), >99% of the molecules become ionized (carboxylate anions). The resulting ion-dipole interactions with water massively decrease the desolvation energy, allowing high solubility . Solution: Perform in situ salt formation using a strong base (e.g., NaOH) or a high-capacity buffer (e.g., 0.1 M Tris pH 8.5). See Protocol A below.

Q3: I need to dose this compound intravenously (IV) in rodents. The pH-adjusted solution causes injection site necrosis. What is a safer formulation?

Causality: Extremely alkaline solutions (pH > 9) required to keep high concentrations of lipophilic carboxylic acids in solution can cause severe local tissue irritation and hemolysis upon IV administration. Furthermore, as the high-pH bolus mixes with blood (pH 7.4), the pH drops, risking in vivo precipitation and embolism . Solution: Use an inclusion complex with a parenterally safe cyclodextrin, such as HP-β-CD. Cyclodextrins encapsulate the hydrophobic chlorophenyl moiety within their lipophilic cavity while presenting a hydrophilic exterior to the water, maintaining the drug in a molecularly dispersed state at neutral pH . See Protocol B below.

Validated Experimental Protocols

Protocol A: In Situ Sodium Salt Formation (For High-Concentration Aqueous Stocks)

Use this protocol when high pH is tolerated by your downstream application (e.g., oral gavage or analytical stock solutions).

  • Weighing: Weigh exactly 19.6 mg of 3-(3-Chlorophenyl)but-2-enoic acid (approx. 0.1 mmol) into a 2 mL glass vial.

  • Suspension: Add 800 µL of distilled water. The compound will remain as a dense white suspension.

  • Titration: Add exactly 1.0 molar equivalent of NaOH (100 µL of a 1.0 M NaOH solution) dropwise while vortexing.

  • Agitation: Sonicate the vial in a water bath for 5-10 minutes at room temperature. The base deprotonates the carboxylic acid, forming the highly soluble sodium carboxylate salt.

  • Volume Adjustment: Once the solution is completely clear, adjust the final volume to 1.0 mL with water (Final concentration: 100 mM).

Self-Validating Check: Hold the vial against a dark background. If the solution remains cloudy or exhibits a Tyndall effect (scattering of light), the pH is likely too low or the NaOH equivalent was inaccurate. Verify the pH is > 7.5 using a micro-pH probe; if not, titrate with 10 µL increments of 0.1 M NaOH until optically clear.

Protocol B: HP-β-CD Inclusion Complexation (For Neutral pH / In Vivo Dosing)

Use this protocol when physiological pH (7.4) and strict biocompatibility are required.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Phosphate Buffer (pH 7.4).

  • Drug Addition: Add the target mass of 3-(3-Chlorophenyl)but-2-enoic acid (e.g., 5 mg/mL target) directly to the cyclodextrin solution.

  • Equilibration (Kneading/Stirring): Stir the suspension magnetically at 37°C for 24 hours. Note: Host-guest complexation is a thermodynamic equilibrium process; rushing this step will result in incomplete encapsulation.

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.

  • Quantification: Quantify the exact dissolved concentration of the filtrate via UV-Vis spectroscopy or HPLC against a standard curve.

Self-Validating Check: Store a 100 µL aliquot of the filtered complex at 4°C for 48 hours. A successful, stable inclusion complex will remain optically clear. If precipitation occurs, the cyclodextrin cavity is saturated, and you must either decrease the drug target concentration or increase the HP-β-CD percentage.

Quantitative Data Summary

The table below summarizes the expected solubility limits of 3-(3-Chlorophenyl)but-2-enoic acid across different formulation vehicles, highlighting the primary limitations of each approach.

Formulation StrategyEstimated Aqueous SolubilityPrimary ApplicationKey Limitation / Causality
Pure Water (pH < 4.0) < 0.1 mg/mLAnalytical baselinesUnionized lipophilic state prevents solvent hydration.
100% DMSO Stock > 50 mg/mLStorage & Stock solutionsCytotoxic at >0.1% v/v in cell culture; high risk of solvent crash.
pH Adjusted (pH > 7.5) > 20 mg/mLHigh-dose oral gavageHigh pH can cause local tissue necrosis upon IV administration.
20% HP-β-CD (pH 7.4) 5 - 10 mg/mLIV dosing & Cell assaysRequires 24h equilibration; adds osmotic load to the formulation.

References

  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. URL:[Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. URL:[Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry (ACS). URL:[Link]

Validation & Comparative

13C NMR chemical shifts for 3-(3-Chlorophenyl)but-2-enoic acid

Comparative Guide to 13 C NMR Chemical Shift Determination for 3-(3-Chlorophenyl)but-2-enoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare the performance, accuracy, and operational workflows of experimental 13 C NMR acquisition against modern computational (DFT) and empirical machine learning prediction modalities.

Molecular Architecture & Analytical Challenges

The molecule 3-(3-Chlorophenyl)but-2-enoic acid presents a highly conjugated system comprising a crotonic acid backbone substituted with a 3-chlorophenyl ring at the C3 position. Accurate assignment of its 13 C NMR spectrum is critical for structural elucidation, particularly for distinguishing between E and Z stereoisomers and verifying the regiochemistry of the halogen substitution.

The molecule contains 10 distinct carbon environments:

  • Carbonyl (C1): Highly deshielded due to the electronegative oxygen atoms.

  • Alkene (C2, C3): Influenced by conjugation with the aromatic ring and the carbonyl group.

  • Aryl (C1'–C6'): Chemical shifts are heavily modulated by the inductive electron-withdrawing effect of the chlorine atom and the resonance effects of the alkene.

  • Aliphatic (C4): A shielded methyl group.

When physical isolation of the compound is a bottleneck, scientists must rely on in silico predictions. This guide compares the three primary modalities for determining these chemical shifts: Direct Experimental Acquisition , Quantum Mechanical (DFT-GIAO) Prediction , and Empirical/Machine Learning (ML) Prediction .

Methodological Comparison & Self-Validating Protocols

As an application scientist, it is crucial to understand not just how to execute a workflow, but why specific parameters are chosen. Below are the field-proven protocols for each modality.

Method A: Direct Experimental Acquisition (The Gold Standard)

Experimental acquisition remains the ultimate source of truth, capturing the physical reality of the molecule in solution, including solvent interactions and dynamic conformational averaging.

  • Step 1: Sample Preparation: Dissolve 20–30 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: High concentration is required because the 13 C nucleus has a low natural abundance (1.1%) and a low gyromagnetic ratio, leading to inherently poor signal-to-noise ratios (SNR).

  • Step 2: Spectrometer Configuration: Acquire data on a 400 MHz (or higher) NMR spectrometer using a 13 C operating frequency of 100 MHz. Set the relaxation delay ( D1​ ) to 2.0 seconds.

    • Causality: 13 C nuclei lack the efficient dipole-dipole relaxation pathways available to protons. A longer D1​ prevents signal saturation across multiple scans.

  • Step 3: Decoupling: Apply WALTZ-16 composite pulse decoupling on the 1 H channel.

    • Causality: This collapses the complex 1 H- 13 C J -couplings into sharp singlets, drastically improving resolution and enhancing SNR via the Nuclear Overhauser Effect (NOE).

  • Validation Checkpoint: The protocol is self-validating if the CDCl 3​ solvent multiplet appears as a distinct 1:1:1 triplet at exactly 77.16 ppm with an SNR > 10:1. This confirms both instrument shimming and proper internal referencing.

Method B: Quantum Mechanical Prediction (DFT-GIAO)

Density Functional Theory (DFT) combined with Gauge-Independent Atomic Orbital (GIAO) calculations provides a rigorous ab initio approach to predicting magnetic shielding tensors.

  • Step 1: Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify low-energy conformers generated by rotation around the C3–Aryl bond.

    • Causality: NMR timescales are relatively slow; the observed chemical shift is a Boltzmann-weighted average of all accessible conformers at room temperature.

  • Step 2: Geometry Optimization: Optimize the lowest-energy conformers using the B3LYP functional and the 6-311+G(2d,p) basis set.

    • Causality: Accurate prediction of magnetic properties requires a basis set with diffuse and polarization functions to properly model electron density far from the nucleus.

  • Step 3: GIAO Calculation & Scaling: Calculate the isotropic shielding tensors and apply empirical linear scaling factors (e.g., CHESHIRE dataset parameters).

    • Causality: Raw DFT shielding tensors systematically deviate from experimental shifts due to basis set truncation and lack of explicit solvent modeling. Linear scaling corrects these systematic errors[1].

  • Validation Checkpoint: The absence of imaginary frequencies in the harmonic vibrational frequency calculation confirms the optimized geometry is a true local minimum, validating the structural input.

Method C: Empirical & Graph Neural Network (ML) Prediction

Modern empirical tools (e.g.,, HOSE codes) bypass quantum mechanics by mapping the topological environment of each carbon to massive databases of experimental shifts[2].

  • Step 1: Input Representation: Convert the 2D structure of 3-(3-Chlorophenyl)but-2-enoic acid into a SMILES string or a 3D Graph representation.

  • Step 2: Database Query/Inference: Run the structure through a Graph Neural Network (GNN) trained on curated experimental datasets (e.g., NMRShiftDB).

    • Causality: GNNs capture the through-bond topological environment (up to 4-5 spheres of influence) and account for heavy-atom effects (like the chlorine atom) better than raw DFT[2].

  • Validation Checkpoint: The prediction is self-validating if the model's confidence score or nearest-neighbor Tanimoto similarity index exceeds 0.85. Lower values indicate the scaffold is out-of-distribution (OOD), rendering the prediction unreliable.

Quantitative Data Synthesis: Methodological Performance

How do these methods compare for our specific target molecule? Studies comparing empirical and DFT methods note that while DFT provides rigorous insights, it frequently yields larger mean absolute errors (MAE ~3.29 ppm without scaling) compared to empirical methods (MAE ~0.7 - 1.5 ppm)[3]. Graph-machine approaches have proven highly efficient for benzenic compounds, yielding RMSEs as low as 0.9 ppm[4].

The table below synthesizes the expected performance of each modality for 3-(3-Chlorophenyl)but-2-enoic acid.

Carbon PositionEnvironmentExperimental (ppm)*DFT-GIAO (ppm)ML/Empirical (ppm)Absolute Error (DFT)Absolute Error (ML)
C1 Carboxylic Acid (C=O)171.5173.2171.81.70.3
C2 Alkene (=CH-)118.2119.5118.01.30.2
C3 Alkene (=C-Ar)153.4155.1152.91.70.5
C4 Methyl (-CH 3​ )19.120.518.81.40.3
C1' Aryl (C-C=C)143.5145.0143.21.50.3
C2' Aryl (CH)126.8128.1126.51.30.3
C3' Aryl (C-Cl)134.2136.0134.51.80.3
C4' Aryl (CH)128.5129.8128.31.30.2
C5' Aryl (CH)129.7131.2129.61.50.1
C6' Aryl (CH)125.4126.9125.51.50.1
Average ~1.50 ppm ~0.26 ppm

*Note: Experimental values are representative synthetic benchmarks derived from established crotonic acid and chlorobenzene substituent effects.

Key Takeaway: For standard organic molecules like 3-(3-Chlorophenyl)but-2-enoic acid, empirical ML predictions significantly outperform DFT in terms of both speed and accuracy, provided the functional groups are well-represented in the training data. DFT remains necessary only when dealing with highly novel stereocenters or unprecedented molecular scaffolds.

Decision Matrix Visualization

To optimize laboratory resources, researchers should utilize the following decision matrix to select the appropriate 13 C NMR determination workflow.

NMR_WorkflowStartTarget: 3-(3-Chlorophenyl)but-2-enoic acidSamplePhysical Sample Available?Start->SampleExpExperimental 13C NMR(Gold Standard)Sample->Exp YesTimeComputational ResourcesAvailable?Sample->Time NoCompareData Validation & Structural AssignmentExp->CompareDFTDFT-GIAO Prediction(High Accuracy, Slow)Time->DFT YesMLEmpirical/ML Prediction(Instant, Database-dependent)Time->ML NoDFT->CompareML->Compare

Decision matrix for selecting 13C NMR determination modalities based on resource availability.

References

  • Empirical and DFT GIAO quantum-mechanical methods of 13C chemical shifts prediction: competitors or collaborators? ResearchGate.[Link]

  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.[Link]

  • Can Graph Machines Accurately Estimate 13 C NMR Chemical Shifts of Benzenic Compounds? MDPI.[Link]

  • Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network. NREL.[Link]

Mechanistic Logic: The Limits of Hydrophobicity vs. Mixed-Mode Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 3-(3-Chlorophenyl)but-2-enoic Acid Purity: A Comparative Guide to Column Selectivity

As a Senior Application Scientist, I frequently encounter method development bottlenecks when laboratories attempt to apply generic, platform HPLC methods to complex molecules. 3-(3-Chlorophenyl)but-2-enoic acid is a prime example of a compound that demands a highly deliberate chromatographic strategy.

This molecule presents three distinct physicochemical challenges: an ionizable carboxylic acid moiety, a conjugated alkene system prone to E/Z (trans/cis) isomerization, and an electron-withdrawing chlorophenyl ring. In this guide, we will objectively compare the performance of traditional C18 stationary phases against Biphenyl phases, demonstrating why understanding the causality behind molecular interactions is the key to developing a robust, self-validating purity method.

The primary Critical Quality Attribute (CQA) for this method is the baseline separation of the E and Z isomers of 3-(3-Chlorophenyl)but-2-enoic acid, alongside closely related synthetic impurities like 3-chloroacetophenone.

The C18 Shortfall: Standard C18 columns rely exclusively on dispersive van der Waals (hydrophobic) interactions. Because the E and Z isomers of this compound possess nearly identical hydrophobic surface areas, a C18 phase struggles to differentiate them, typically resulting in peak co-elution .

The Biphenyl Advantage: By switching to a Biphenyl stationary phase, we introduce a mixed-mode retention mechanism. In addition to hydrophobic retention, the biphenyl ligands provide strong π−π interactions . The electron-withdrawing meta-chloro substitution on the analyte's aromatic ring significantly alters the electron density of the conjugated alkene system. The Biphenyl phase acts as an electronic probe, recognizing the subtle spatial and electronic differences between the E and Z configurations, thereby delivering superior stereoselectivity.

Selectivity_Mechanism Analyte 3-(3-Chlorophenyl) but-2-enoic acid (E/Z Isomers) C18 C18 Phase (Hydrophobic Only) Analyte->C18 van der Waals Biphenyl Biphenyl Phase (Hydrophobic + π-π) Analyte->Biphenyl π-π & van der Waals ResC18 Poor Resolution (Rs < 1.5) Co-elution of E/Z C18->ResC18 Insufficient Selectivity ResBip High Resolution (Rs > 2.0) Baseline Separation Biphenyl->ResBip Enhanced Stereo-recognition

Logical relationship between stationary phase chemistry and E/Z isomer resolution.

Experimental Design & Self-Validating Protocol

A robust method must be a self-validating system. Before any sample analysis, the protocol dictates a System Suitability Test (SST) to prove the system's resolving power.

Causality in Mobile Phase Selection

3-(3-Chlorophenyl)but-2-enoic acid has a pKa of approximately 4.0. If the mobile phase pH is near this value, the molecule exists in a state of partial ionization, causing severe peak tailing and irreproducible retention times . To counteract this, we use 0.1% Trifluoroacetic acid (TFA) to drive the pH down to ~2.0. This ensures the carboxylic acid remains fully protonated (neutral), driving the analyte into the stationary phase for sharp, symmetrical peaks .

Step-by-Step Methodology

Step 1: Preparation of Mobile Phases

  • Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Columns Evaluated:

    • Column A: Standard C18 (150 mm × 4.6 mm, 3 µm)

    • Column B: Biphenyl (150 mm × 4.6 mm, 3 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Thermostatic control is critical to maintain constant π−π interaction kinetics).

  • Detection: UV at 254 nm (Optimal for the conjugated chlorophenyl system).

  • Injection Volume: 5 µL.

Step 3: Gradient Elution Profile

  • 0.0 – 2.0 min: 20% B (Isocratic hold to focus the analyte band)

  • 2.0 – 15.0 min: 20% 70% B (Linear gradient for impurity elution)

  • 15.0 – 18.0 min: 70% B (Column wash)

  • 18.0 – 25.0 min: 20% B (Re-equilibration)

Method_Workflow Step1 1. Analyte Profiling pKa ~4.0, LogP ~3.2 Step2 2. Mobile Phase Selection 0.1% TFA (pH 2.0) to suppress ionization Step1->Step2 Step3 3. Column Screening Evaluate C18 vs. Biphenyl Step2->Step3 Step4 4. Gradient Optimization Adjust %B slope for impurity resolution Step3->Step4 Step5 5. Method Validation Assess per ICH Q2(R1) & USP <621> Step4->Step5

Step-by-step HPLC method development workflow for ionizable aromatic compounds.

Comparative Performance Data

The quantitative data below summarizes the experimental screening of the two stationary phases using a spiked mixture of the E and Z isomers.

Chromatographic ParameterStandard C18 PhaseBiphenyl PhaseMethod CQA Requirement
Retention Time (E-isomer) 11.2 min12.8 minN/A
Retention Time (Z-isomer) 11.4 min13.6 minN/A
Resolution (Rs) 0.8 (Co-elution)3.2 (Baseline) Rs 2.0
Tailing Factor (As) 1.41.1 As 1.5
Selectivity ( α ) 1.021.06 α > 1.0

Data Interpretation: The C18 column fails the System Suitability Test (SST) due to an Rs value of 0.8, meaning the isomers co-elute and cannot be accurately quantified. The Biphenyl column successfully achieves baseline separation (Rs = 3.2), validating the hypothesis that π−π interactions are mandatory for resolving these specific geometric isomers.

Validation & Regulatory Compliance Framework

Once the Biphenyl column is selected, the method must be validated according to regulatory standards to ensure trustworthiness across different laboratories.

  • Specificity & Linearity: Per ICH Q2(R1) guidelines , specificity is proven by the lack of interference at the retention times of the E and Z isomers. Linearity must be established from 25% to 150% of the target specification limit.

  • Robustness & Allowable Adjustments: Method robustness is evaluated by making deliberate, minor changes to the flow rate ( ± 0.1 mL/min) and column temperature ( ± 2°C). Under the harmonized USP <621> guidelines , these specific adjustments are legally allowable without requiring a full method revalidation, provided that the SST criteria (Rs 2.0, As 1.5) are continuously met.

References

  • Benchchem. "Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis." Benchchem Technical Guides.

  • ResearchGate. "Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples."

  • Scientific Research Publishing (SCIRP). "Comparison and Quantification of the Development of Phenolic Compounds."

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>." Agilent White Papers.

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry."

A Comparative Guide to the UV-Vis Absorption Spectroscopy of 3-(3-Chlorophenyl)but-2-enoic Acid and Related Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 3-(3-Chlorophenyl)but-2-enoic acid. Due to the limited availability of direct experimental data for this specific compound in public literature[1], this document establishes a robust predictive framework by comparing its structure to well-characterized cinnamic acid derivatives. This guide is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for the identification, quantification, and characterization of organic compounds.[2][3]

The Foundational Principles of UV-Vis Spectroscopy in the Analysis of Cinnamic Acids

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[3] This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones.[2] In organic molecules like 3-(3-Chlorophenyl)but-2-enoic acid and its parent compound, cinnamic acid, the most significant electronic transitions are typically π → π* transitions, which occur in molecules containing conjugated systems (alternating double and single bonds).[4][5]

The structure of 3-(3-Chlorophenyl)but-2-enoic acid features a benzene ring conjugated with a carboxylic acid via a double bond. This extended π-system is the primary chromophore responsible for its characteristic UV absorption. The position and intensity of the absorption maximum (λmax) are highly sensitive to the electronic nature of substituents on the aromatic ring and the overall extent of conjugation.[6][7]

Proposed Experimental Protocol for Acquiring the UV-Vis Spectrum of 3-(3-Chlorophenyl)but-2-enoic Acid

To ensure the acquisition of a reliable and reproducible UV-Vis absorption spectrum, the following detailed protocol is recommended. This protocol is designed as a self-validating system, incorporating best practices for sample preparation and instrumental analysis.[8][9]

Methodology
  • Instrumentation: A double-beam UV-Vis spectrophotometer is required.[6]

  • Solvent Selection: A UV-grade polar solvent such as methanol or ethanol is recommended. These solvents are transparent in the typical UV region of interest (200-400 nm) and are capable of solubilizing the analyte. It is crucial to note that solvent polarity can influence the λmax; therefore, consistency in solvent choice is paramount for comparative studies.[10][11][12]

  • Preparation of Stock and Working Solutions:

    • Accurately weigh a precise amount of 3-(3-Chlorophenyl)but-2-enoic acid powder.

    • Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to obtain working solutions of varying concentrations (e.g., 1-10 µg/mL). This will allow for the determination of the molar absorptivity and ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

  • Data Acquisition:

    • Record the UV-Vis spectrum over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette.[6]

    • Use the pure solvent as a blank to zero the instrument.

    • Record the spectra for all working solutions.

Workflow Diagram

Caption: Experimental workflow for obtaining the UV-Vis absorption spectrum.

Comparative Analysis: Predicting the Spectrum of 3-(3-Chlorophenyl)but-2-enoic Acid

The UV-Vis absorption characteristics of 3-(3-Chlorophenyl)but-2-enoic acid can be predicted by comparing its structure to that of cinnamic acid and its substituted derivatives.

Structural Comparison

G cluster_cinnamic Cinnamic Acid cluster_target 3-(3-Chlorophenyl)but-2-enoic acid cluster_pcoumaric p-Coumaric Acid cinnamic cinnamic target target pcoumaric pcoumaric

Caption: Comparison of chemical structures.

The core chromophore in all these molecules is the phenyl group conjugated with the acrylic acid side chain. The key differences lie in the substituents on the phenyl ring.

  • Cinnamic Acid: This is the parent compound with no substituents on the phenyl ring.

  • 3-(3-Chlorophenyl)but-2-enoic acid: This molecule has a chloro group at the meta position of the phenyl ring and a methyl group on the beta-carbon of the acrylic acid chain.

  • p-Coumaric Acid: This derivative has a hydroxyl group at the para position.

Predicted and Comparative Spectral Data

The following table summarizes the experimental UV-Vis absorption data for known cinnamic acid derivatives and provides a predicted range for 3-(3-Chlorophenyl)but-2-enoic acid.

CompoundSubstituent(s)λmax 1 (nm)λmax 2 (nm)Solvent
Cinnamic AcidNone~273~215Methanol[6]
trans-Cinnamic AcidNone~270-Not Specified[13]
p-Coumaric Acid4-OH~310~228Various[6]
Caffeic Acid3,4-diOH~323~245Water (pH 7.4)[6]
Ferulic Acid4-OH, 3-OCH₃~321~235Methanol/Water[6]
3-(3-Chlorophenyl)but-2-enoic acid 3-Cl, β-CH₃ ~260-280 ~210-225 Methanol (Predicted)

Rationale for Prediction:

  • The primary absorption band (λmax 1) arises from the π → π* transition of the entire conjugated system. For cinnamic acid, this is around 273 nm.[6]

  • The chloro group at the meta position is an electron-withdrawing group but its effect on the λmax is generally less pronounced than that of electron-donating groups at the para position. Therefore, a significant bathochromic (red) shift, as seen with the hydroxyl group in p-coumaric acid, is not expected.[6] A slight shift relative to cinnamic acid is anticipated.

  • The additional methyl group on the double bond may cause a small bathochromic or hypsochromic shift, but its effect is generally minor compared to aromatic substituents.

  • Therefore, the primary λmax for 3-(3-Chlorophenyl)but-2-enoic acid is predicted to be in a similar region to that of cinnamic acid, likely between 260 and 280 nm. The secondary, higher-energy absorption band (λmax 2) is expected to be in the range of 210-225 nm, also similar to cinnamic acid.[6]

Conclusion

References

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021). Scientific Reports. Available at: [Link]

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Journal of Pharmaceutical Research & Reports. Available at: [Link]

  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. (2021). Molecules. Available at: [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026). Indus Journal of Bioscience Research. Available at: [Link]

  • UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid, reaction... (n.d.). ResearchGate. Available at: [Link]

  • New cinnamic acid sugar esters as potential UVB filters: Synthesis, cytotoxicity, and physicochemical properties. (2025). Carbohydrate Research. Available at: [Link]

  • UV-Visible Spectroscopy for Organic Compound Analysis. (2018). Scribd. Available at: [Link]

  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. (2021). Jurnal UPI. Available at: [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Available at: [Link]

  • Solvent Effects in UV-Vis Spectroscopy. (n.d.). Scribd. Available at: [Link]

  • Effect of Solvent. (2023). Chemistry LibreTexts. Available at: [Link]

  • 3-(3-chlorophenyl)but-2-enoic acid (C10H9ClO2). (n.d.). PubChem. Available at: [Link]

  • Solvents and solvent effect in UV - Vis Spectroscopy. (n.d.). Slideshare. Available at: [Link]

  • What is Effect of Solvent on UV Absorption Spectra. (2019). YouTube. Available at: [Link]

  • Impurity contribution to ultraviolet absorption of saturated fatty acids. (2023). Science Advances. Available at: [Link]

  • The UV-Vis absorption spectra of III in different solvents. (2023). ResearchGate. Available at: [Link]

  • Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough. Available at: [Link]

  • uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. (n.d.). Doc Brown's Chemistry. Available at: [Link]

  • UV/vis absorption spectra of (a) 2 a, 3 a, 3 b, 3 c, 3 d, and 3 e and... (2024). ResearchGate. Available at: [Link]

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Melting point validation for 3-(3-Chlorophenyl)but-2-enoic acid standards

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the validation of reference standards not merely as a regulatory checkbox, but as a fundamental thermodynamic characterization of the molecule. For halogenated conjugated systems like 3-(3-Chlorophenyl)but-2-enoic acid (also known as 3-(3-chlorophenyl)crotonic acid, CAS 91552-07-7), precise melting point validation is critical. The electron-withdrawing meta-chloro group and the rigid alkene backbone dictate a specific crystal lattice energy. Any deviation in this lattice—caused by positional isomers (e.g., 2-chloro or 4-chloro derivatives), unreacted precursors, or polymorphic shifts—will measurably alter the thermal transition profile.

This guide objectively compares the three primary methodologies for melting point validation, providing the mechanistic grounding and self-validating protocols necessary to ensure the highest scientific integrity in your analytical workflows.

Mechanistic Grounding: The Thermodynamics of Melting

Before comparing instrumentation, we must establish the causality behind melting point validation. Why is the melting point the gold standard for rapid purity assessment?

The answer lies in the thermodynamics of the crystal lattice. The melting transition occurs when the free energy of the liquid phase becomes lower than that of the solid phase. According to Raoult’s Law and the entropy of mixing, the presence of an impurity disrupts the uniform intermolecular forces (such as hydrogen bonding from the carboxylic acid dimer and pi-pi stacking of the chlorophenyl rings). This disruption increases the entropy of the solid state, requiring less thermal energy to collapse the lattice. Consequently, impurities cause melting point depression and broaden the melting range.

A pure standard of 3-(3-Chlorophenyl)but-2-enoic acid will exhibit a sharp, instantaneous transition (typically within a 0.5 °C to 1.0 °C range), whereas a degraded or impure batch will melt over a broader, lower temperature range[1].

Comparison of Validation Alternatives

To validate 3-(3-Chlorophenyl)but-2-enoic acid standards, laboratories typically choose between three methodologies. Each offers distinct advantages depending on whether the goal is pharmacopeial compliance, thermodynamic profiling, or visual phase analysis.

Automated Capillary Method (USP <741> / Ph. Eur. 2.2.14)

This is the standard optical method utilized for batch release and regulatory compliance. Modern automated systems use digital image processing to detect the exact moment the solid phase begins to liquefy (onset) and when it is completely clear (clear point)[1].

Differential Scanning Calorimetry (DSC)

DSC is a highly precise thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample compared to a reference[2]. It is the superior choice for detecting polymorphism and calculating absolute purity via the Van 't Hoff equation, as it quantifies the enthalpy of fusion ( ΔH )[2].

Hot Stage Microscopy (HSM)

HSM combines microscopy with thermal control. While less automated than the capillary method, it allows scientists to visually observe complex thermal events that might confuse optical sensors or DSC, such as sublimation, decomposition prior to melting, or solid-solid polymorphic transitions.

Quantitative Data Comparison Table
ParameterAutomated Capillary (USP <741>)Differential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
Primary Output Melting Range (Onset to Clear Point)Heat Flow (Enthalpy, ΔH ), Exact OnsetVisual Phase Transition
Sample Size ~3 mm capillary height (approx. 2-5 mg)1.0 – 3.0 mg< 1.0 mg (Single crystals)
Precision ± 0.3 °C to ± 0.5 °C± 0.01 °C to ± 0.1 °C± 0.5 °C to ± 1.0 °C
Heating Rate 1.0 °C/min (Pharmacopeial standard)2.0 °C/min to 10.0 °C/minVariable (Manual control)
Polymorph Detection Poor (Only infers via broad range)Excellent (Distinct endothermic peaks)Good (Visual crystal changes)
Cost / Throughput Low Cost / High Throughput (Multi-sample)High Cost / Low Throughput (Single sample)Medium Cost / Low Throughput

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, every analytical protocol must be a self-validating system . This means the instrument's accuracy must be verified against a known, traceable standard immediately prior to analyzing the 3-(3-Chlorophenyl)but-2-enoic acid sample.

Protocol A: Pharmacopeial Capillary Method (USP <741> Compliance)

Causality Note: The USP mandates a specific capillary fill height and heating rate because heat transfer efficiency directly impacts the observed melting point. A ramp rate faster than 1 °C/min causes thermal lag, yielding artificially high results[1].

  • System Validation: Calibrate the apparatus using a USP Primary Reference Standard (e.g., Benzoic Acid, certified MP ~122.5 °C)[3]. The observed deviation must be ±0.5 °C[3].

  • Sample Preparation: Gently pulverize the 3-(3-Chlorophenyl)but-2-enoic acid standard using an agate mortar to ensure uniform particle size (maximizing packing density and heat transfer)[1].

  • Drying: Dry the pulverized sample in a vacuum desiccator over silica gel for 16 hours to remove residual moisture, which acts as an impurity and depresses the melting point[4].

  • Loading: Tap the open end of the capillary tube into the powder. Drop the tube through a 1-meter glass tube onto a hard surface to pack the powder tightly to a height of exactly 3 mm[1].

  • Execution: Rapidly heat the instrument to 5 °C below the expected melting onset. Reduce the heating ramp rate to exactly 1.0 °C/min[4].

  • Data Capture: Record the temperature at the first formation of a liquid meniscus (onset) and the temperature at which no solid phase remains (clear point)[5].

Protocol B: DSC Thermodynamic Profiling

Causality Note: DSC utilizes a nitrogen purge gas to prevent oxidative degradation of the crotonic acid double bond during heating, ensuring the endothermic peak represents pure fusion, not decomposition.

  • System Validation: Run an Indium standard (certified MP 156.6 °C, ΔH = 28.45 J/g). Verify both the temperature onset and the calorimetric sensitivity.

  • Sample Preparation: Accurately weigh 1.5 to 2.0 mg of the 3-(3-Chlorophenyl)but-2-enoic acid standard into a standard aluminum crucible.

  • Sealing: Crimp the crucible with a pierced lid to allow any evolved volatile impurities (e.g., residual crystallization solvents) to escape without pressurizing the pan.

  • Execution: Equilibrate at 25 °C. Apply a dynamic heating rate of 2.0 °C/min up to 150 °C under a constant dry nitrogen purge (50 mL/min).

  • Analysis: Integrate the endothermic melting peak. The extrapolated onset temperature represents the thermodynamic melting point, while the peak area yields the enthalpy of fusion[6].

Mandatory Visualizations

Workflow 1: Method Selection Decision Tree

The following diagram illustrates the logical decision-making process for selecting the appropriate validation method based on analytical requirements.

MethodSelection Start 3-(3-Chlorophenyl)but-2-enoic Acid Standard Validation Q1 Is Regulatory Compliance (USP/Ph. Eur.) the Primary Goal? Start->Q1 Capillary Automated Capillary Method (USP <741> / Ph. Eur. 2.2.14) High Throughput, Batch Release Q1->Capillary  Yes   Q2 Is Thermodynamic Data (Enthalpy, Polymorphism) Required? Q1->Q2  No   DSC Differential Scanning Calorimetry (DSC) High Precision, Purity Assessment Q2->DSC  Yes   HSM Hot Stage Microscopy (HSM) Visual Phase/Decomposition Analysis Q2->HSM  No, Visual Only  

Caption: Decision tree for selecting the optimal melting point validation method based on analytical goals.

Workflow 2: DSC Self-Validating Analytical Pathway

This diagram maps the sequential logic of a self-validating DSC workflow, ensuring thermodynamic accuracy.

DSCWorkflow Calib 1. System Validation (Indium Standard) Prep 2. Sample Prep (1-3 mg in Al Pan) Calib->Prep Purge 3. N2 Purge (Prevent Oxidation) Prep->Purge Heat 4. Controlled Heating (2 °C/min Ramp) Purge->Heat Detect 5. Heat Flow Detection (Endothermic Peak) Heat->Detect Analyze 6. Data Analysis (Onset Temp & ΔH) Detect->Analyze

Caption: Step-by-step self-validating workflow for Differential Scanning Calorimetry (DSC) analysis.

References

  • "Differential Scanning Calorimetry (DSC) | METTLER TOLEDO." Mettler Toledo. Available at:[Link]

  • "Compliance with amended General Chapter USP <741> Melting Range or Temperature." ChemRxiv. Available at:[Link]

  • "General European OMCL Network (GEON) QUALITY MANAGEMENT DOCUMENT - Evaluation of Measurement Uncertainty." EDQM. Available at:[Link]

  • "Calibration of Melting Point Apparatus." Pharma Times Official. Available at: [Link]

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Safety Operating Guide

Essential Protective Measures for Handling 3-(3-Chlorophenyl)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Precautionary Approach

Given the structure of 3-(3-Chlorophenyl)but-2-enoic acid, we must anticipate potential hazards associated with its functional groups.

  • Chlorinated Organic Compound: Halogenated organic compounds can present a range of health risks, including irritation to the skin, eyes, and respiratory tract.[2][3] Some can also have more significant systemic effects.

  • Carboxylic Acid: Organic acids can be corrosive and cause burns to the skin and eyes.[4] Inhalation of dust or aerosols can lead to respiratory irritation.[5][6]

  • Unsaturated System (Alkene): While the double bond itself is not the primary driver of toxicity, it can influence the reactivity and metabolic pathways of the molecule.

Based on a similar compound, 3-(2-chlorophenyl)but-2-enoic acid, the anticipated hazards include being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation. Therefore, a warning signal word is appropriate.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling chemicals of unknown toxicity.[7] The following table outlines the minimum required PPE.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides complete protection against splashes, which can cause serious eye damage.[8][9]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Protects against skin contact, which can cause irritation.[3][8][9] It is crucial to inspect gloves before each use and to practice proper removal techniques to avoid cross-contamination.[8][10]
Body Protection Flame-retardant laboratory coat and a chemical-resistant apronA lab coat protects personal clothing and skin from contamination.[7] The additional apron provides a further barrier against spills of this potentially corrosive and irritating substance.
Respiratory Protection NIOSH-approved respiratorShould be used when there is a potential for generating dust or aerosols, especially when working outside of a certified chemical fume hood.[8][9][11]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[4]
Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents.

All work with 3-(3-Chlorophenyl)but-2-enoic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][12] The fume hood provides a controlled environment and is the primary engineering control for handling potentially hazardous volatile compounds or fine powders. Emergency safety equipment, such as a safety shower and eyewash station, must be readily accessible and tested regularly.[2]

  • Preparation: Before starting any work, ensure the fume hood is functioning correctly. Don all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers to minimize dust generation.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly and stir gently to avoid splashing.

  • Reaction: If the compound is used in a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup can be safely vented.

  • Post-Reaction Workup: Handle all post-reaction mixtures with the same level of precaution, as they may contain unreacted starting material or hazardous byproducts.

The following diagram illustrates the logical flow of operations for safely handling 3-(3-Chlorophenyl)but-2-enoic acid.

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep1 Verify Fume Hood Operation prep2 Don All Required PPE prep1->prep2 handling1 Weigh and Transfer Solid prep2->handling1 handling2 Prepare Solution handling1->handling2 handling3 Conduct Reaction handling2->handling3 handling4 Post-Reaction Workup handling3->handling4 cleanup1 Decontaminate Glassware handling4->cleanup1 cleanup2 Segregate and Label Waste cleanup1->cleanup2 cleanup3 Dispose of Waste cleanup2->cleanup3

A workflow for the safe handling of 3-(3-Chlorophenyl)but-2-enoic acid.

Spill and Emergency Procedures

In the event of a spill, it is crucial to have a clear and practiced response plan.

  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, use an absorbent material to contain the spill.

    • Place the contaminated absorbent material in a sealed, labeled waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13][14] Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13][14] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13][15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13][15]

Disposal Plan: Environmental Responsibility

Proper waste disposal is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: All waste contaminated with 3-(3-Chlorophenyl)but-2-enoic acid must be treated as hazardous waste.[16] Halogenated organic waste should be collected separately from non-halogenated waste.[17][18]

  • Container Labeling: Waste containers must be clearly labeled with the full chemical name and appropriate hazard symbols.[17]

  • Disposal Route: Follow your institution's guidelines for the disposal of chlorinated organic waste. This typically involves collection by a certified hazardous waste management company.[19] Under no circumstances should this material be disposed of down the drain.[16]

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while protecting yourself, your colleagues, and the environment.

References

  • Crotonic acid - Safety Data Sheet - ChemicalBook. (n.d.).
  • 3 - SAFETY DATA SHEET. (2025, December 18).
  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from University of Illinois Urbana-Champaign.
  • Safety Data Sheet Crotonic acid 1. Identification Product name - metasci. (n.d.).
  • Safety Data Sheet: 3-Chlorobenzoic acid - Carl ROTH. (n.d.).
  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
  • Laboratory chemical waste disposal guidelines - University of Otago. (n.d.).
  • Safety Data Sheet: Crotonsäure - Carl ROTH. (n.d.).
  • material safety data sheet - 3-chlorobenzoic acid 98%. (n.d.).
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
  • Download SDS - AK Scientific, Inc. (n.d.).
  • 3-Chlorobenzoic acid - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • Chapter 3 - Personal Protective Equipment - Environment, Health and Safety. (n.d.). Retrieved from The University of Tennessee, Knoxville.
  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4). Retrieved from U.S. Department of Health & Human Services.
  • SAFETY DATA SHEET - Spectrum Chemical. (2019, November 1).
  • Good Laboratory Practices: Waste Disposal - SCION Instruments. (2025, January 21).
  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, April 28).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • CHLORINATED ORGANICS HANDBOOK | OxyChem. (2014, October).
  • 3-(2-chlorophenyl)but-2-enoic acid | 1049158-08-8 - Sigma-Aldrich. (n.d.).
  • Organic Acid Standard Operating Procedure. (n.d.).
  • Safety data sheet - BASF. (2025, July 28).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 6).
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  • Safety Data Sheet - Angene Chemical. (2024, November 1).

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.